Hexobendine
Description
This compound is a medication used to cause vasodilation, to treat several conditions including angina pectoris. It has not been approved in the United States or the United Kingdom, but has been used widely in Austria and Germany.
A potent vasoactive agent that dilates cerebral and coronary arteries, but slightly constricts femoral arteries, without any effects on heart rate, blood pressure or cardiac output.
Properties
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAMFQCSAJCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202302 | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-03-5 | |
| Record name | Hexobendine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexobendine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexobendine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobendine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXOBENDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hexobendine in Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexobendine is a potent coronary vasodilator that primarily exerts its effects through the inhibition of adenosine uptake into erythrocytes and vascular cells. This action leads to an increase in the extracellular concentration of endogenous adenosine, a powerful vasodilator. The elevated adenosine levels subsequently activate A2A adenosine receptors on coronary artery smooth muscle cells, initiating a signaling cascade that results in vasodilation and increased coronary blood flow. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound on coronary arteries.
Core Mechanism of Action: Adenosine Uptake Inhibition
The principal mechanism of action of this compound in the coronary vasculature is the potentiation of endogenous adenosine effects by blocking its cellular uptake.[1][2][3] Under normal physiological and particularly hypoxic conditions, myocardial cells release adenosine, which acts as a local signaling molecule to match coronary blood flow to myocardial oxygen demand.[1] this compound significantly inhibits the rapid uptake of adenosine by erythrocytes and other cells, thereby increasing its concentration in the interstitial fluid of the myocardium.[1][4] This elevated extracellular adenosine is then available to interact with its receptors on the surface of coronary artery smooth muscle cells, leading to vasodilation.[3]
Signaling Pathway of this compound-Mediated Coronary Vasodilation
The vasodilatory effect of this compound is predominantly mediated through the activation of the adenosine A2A receptor subtype.[1][5][6] The binding of adenosine to these G-protein coupled receptors initiates a downstream signaling cascade that leads to smooth muscle relaxation.
The key steps in this pathway are:
-
Adenosine Receptor Activation: Increased extracellular adenosine, due to this compound's inhibition of its uptake, binds to and activates A2A adenosine receptors on the surface of coronary artery smooth muscle cells.[5]
-
G-Protein Activation: The activated A2A receptor stimulates the associated Gs alpha subunit of the G-protein complex.[5]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][7]
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets within the smooth muscle cell, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.[8]
-
Smooth Muscle Relaxation and Vasodilation: These events result in the relaxation of the coronary artery smooth muscle, leading to vasodilation and an increase in coronary blood flow.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: In Vivo Effects of this compound on Myocardial Blood Flow
| Species | Dose | Route of Administration | Effect on Myocardial Blood Flow | Reference |
| Cat | 0.25 mg/kg | Intravenous | Marked increase | [2] |
| Cat | 0.5 - 1.0 mg/kg | Intravenous | Decreased systemic arterial blood pressure and myocardial contractility | [2] |
| Rat | 10 - 100 mg/kg | Oral | Improved cardiac metabolism under hypoxia | [4] |
Table 2: In Vitro Effects of this compound
| Preparation | Concentration | Effect | Reference |
| Isolated rabbit atria | 5 x 10-6 g/ml | Protected against hypoxia-induced decrease in contractility | [2] |
| Rat erythrocytes | Not specified | Considerable inhibition of adenosine uptake | [4] |
Detailed Experimental Protocols
Langendorff Isolated Heart Perfusion for Coronary Vasodilation Studies
This ex vivo technique is crucial for studying the direct effects of pharmacological agents on coronary vascular resistance and myocardial function, independent of systemic neurohumoral influences.[3][9][10][11][12]
Methodology:
-
Animal Preparation: A suitable laboratory animal (e.g., rat, guinea pig, rabbit) is anesthetized, and the heart is rapidly excised.[12]
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[9]
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries.[3]
-
Parameter Measurement: Various parameters are continuously monitored and recorded, including:
-
Drug Administration: this compound and other test compounds are infused into the perfusion line at known concentrations.
-
Data Analysis: Changes in coronary flow and other cardiac parameters in response to drug administration are analyzed to determine the vasodilatory potency and other cardiac effects of the compound.
Adenosine Uptake Assay in Erythrocytes
This assay is fundamental to quantifying the inhibitory effect of this compound on its primary target.[13][14]
Methodology:
-
Blood Collection and Preparation: Whole blood is collected in the presence of an anticoagulant. Erythrocytes are isolated by centrifugation and washed with a physiological buffer.
-
Cell Incubation: A suspension of erythrocytes at a known cell density is prepared.
-
Inhibitor Pre-incubation: The erythrocyte suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Initiation of Uptake: Radiolabeled adenosine (e.g., [³H]-adenosine) is added to the cell suspension to initiate the uptake process.
-
Termination of Uptake: After a short, defined incubation period (typically seconds to minutes), the uptake is rapidly terminated. This can be achieved by adding a "stop solution" containing a potent and rapid-acting adenosine uptake inhibitor (like dipyridamole) and/or by rapid centrifugation through a layer of oil to separate the cells from the incubation medium.
-
Measurement of Radioactivity: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled adenosine taken up by the cells is calculated. The inhibitory effect of this compound is determined by comparing the uptake in the presence of the drug to the control. An IC50 value can be calculated from the dose-response curve.
Potential for Phosphodiesterase Inhibition
While the primary mechanism of this compound is adenosine uptake inhibition, the role of phosphodiesterase (PDE) inhibition is a relevant consideration in the broader context of coronary vasodilation. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP.[15][16] Inhibition of PDEs, particularly PDE3 and PDE5 which are present in vascular smooth muscle, can lead to an accumulation of these second messengers and subsequent vasodilation.[17] However, current literature does not provide direct evidence for a significant inhibitory effect of this compound on phosphodiesterases. Further research would be required to definitively rule in or out a secondary mechanism involving PDE inhibition.
Conclusion
The coronary vasodilatory action of this compound is well-established to be primarily due to its inhibition of adenosine uptake, leading to increased extracellular adenosine and subsequent activation of the A2A receptor signaling pathway. This results in increased intracellular cAMP, smooth muscle relaxation, and enhanced coronary blood flow. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Future research could focus on elucidating a precise IC50 value for adenosine uptake inhibition and exploring any potential secondary mechanisms of action.
References
- 1. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced A2A adenosine receptor-mediated increase in coronary flow in type I diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SutherlandandHearse [southalabama.edu]
- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 11. Isolated Heart | Heart Perfusion | Langendorff Examination [scintica.com]
- 12. adinstruments.com [adinstruments.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen - PMC [pmc.ncbi.nlm.nih.gov]
Hexobendine: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobendine is a synthetic vasodilator with a primary mechanism of action centered on the inhibition of adenosine reuptake. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a quantitative summary of its effects. Furthermore, the underlying signaling pathways influenced by this compound's mechanism of action are visually represented to facilitate a deeper understanding of its cellular effects.
Discovery and History
This compound was first synthesized by Schlogl Karl and Kraupp Otto. The pioneering work on this compound is detailed in patents assigned to Chemie Linz Ag, including Austrian patent AT231432 and U.S. patent 3,267,103, filed in the mid-1960s. The discovery of this compound emerged from research efforts aimed at developing novel cardiovascular agents.
Chemical Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the esterification of 3,4,5-trimethoxybenzoyl chloride with 3-chloropropanol. The resulting intermediate, 3-chloropropyl 3,4,5-trimethoxybenzoate, is then reacted with N,N'-dimethyl-1,2-ethanediamine to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-chloropropyl 3,4,5-trimethoxybenzoate
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 3,4,5-trimethoxybenzoyl chloride (1 mole) in a suitable inert solvent such as toluene.
-
Addition of Reactant: Slowly add 3-chloropropanol (1.1 moles) to the solution while maintaining the temperature at approximately 20-25°C.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-chloropropyl 3,4,5-trimethoxybenzoate. The product can be further purified by vacuum distillation or recrystallization.
Step 2: Synthesis of this compound (N,N'-dimethyl-N,N'-bis[3-(3',4',5'-trimethoxybenzoxy)propyl]ethylenediamine)
-
Reaction Setup: In a sealed reaction vessel, dissolve N,N'-dimethyl-1,2-ethanediamine (1 mole) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reactant: Add 3-chloropropyl 3,4,5-trimethoxybenzoate (2.2 moles) to the solution.
-
Reaction Conditions: Heat the mixture to 80-100°C and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a large volume of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield crude this compound. The final product can be purified by column chromatography on silica gel.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of adenosine reuptake into erythrocytes and endothelial cells. This inhibition leads to an increase in the extracellular concentration of adenosine, which can then activate its receptors (A1, A2A, A2B, and A3) on various cell types, including vascular smooth muscle and platelets. The activation of these receptors triggers downstream signaling cascades that ultimately lead to its vasodilatory and antiplatelet effects.
Adenosine Reuptake Inhibition Workflow
Caption: Workflow of this compound's inhibition of adenosine reuptake.
Adenosine Receptor Signaling Pathway
Caption: Simplified signaling pathways of adenosine receptors.
Pharmacological Data
The pharmacological effects of this compound have been evaluated in various preclinical and clinical studies. Its primary effects are vasodilation, particularly of the coronary and cerebral arteries, and inhibition of platelet aggregation.
| Parameter | Species | Model | Dosage | Result | Reference |
| Efficacy | |||||
| Myocardial Blood Flow | Cat | Anesthetized | 0.25 mg/kg | Marked increase | [1] |
| Cerebral Blood Flow | - | - | - | Dilation of cerebral arteries | [2] |
| Coronary Blood Flow | - | - | - | Dilation of coronary arteries | [2] |
| Pharmacokinetics | |||||
| Half-life (distribution) | Rat | Intravenous | 0.5 mg/kg | 7 minutes | - |
| Half-life (elimination) | Rat | Intravenous | 0.5 mg/kg | 45 minutes | - |
| Safety | |||||
| Systemic Arterial Pressure | Cat | Anesthetized | 0.5 - 1.0 mg/kg | Decrease | [1] |
| Myocardial Contractility | Cat | Anesthetized | 0.5 - 1.0 mg/kg | Decrease | [1] |
Key Experimental Protocols
Adenosine Uptake Inhibition Assay
This assay is crucial for quantifying the inhibitory potency of this compound on adenosine transporters.
-
Cell Culture: Culture a suitable cell line, such as human erythrocytes or endothelial cells, that express equilibrative nucleoside transporters (ENTs).
-
Assay Preparation: Prepare a stock solution of radiolabeled adenosine (e.g., [³H]-adenosine) and serial dilutions of this compound.
-
Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Uptake Initiation: Initiate adenosine uptake by adding the radiolabeled adenosine to the cell suspension and incubate for a short period (e.g., 1-2 minutes).
-
Uptake Termination: Stop the uptake by rapidly adding an ice-cold stop solution containing a high concentration of a non-radiolabeled adenosine analogue (e.g., dipyridamole).
-
Cell Lysis and Scintillation Counting: Pellet the cells by centrifugation, lyse them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Measurement of Myocardial Blood Flow
This protocol is used to assess the in vivo vasodilatory effect of this compound on the coronary circulation.
-
Animal Preparation: Anesthetize the experimental animal (e.g., cat or dog) and surgically expose the heart.
-
Instrumentation: Insert a flow probe around a major coronary artery to measure blood flow. Catheters are placed for drug administration and blood pressure monitoring.
-
Baseline Measurement: Record baseline myocardial blood flow, heart rate, and arterial blood pressure.
-
Drug Administration: Administer this compound intravenously at the desired dose.
-
Data Recording: Continuously record myocardial blood flow and other hemodynamic parameters for a specified period after drug administration.
-
Data Analysis: Calculate the percentage change in myocardial blood flow from baseline to determine the effect of this compound.
Conclusion
This compound is a well-characterized vasodilator with a clear mechanism of action involving the inhibition of adenosine reuptake. Its synthesis is straightforward, and its pharmacological effects are quantifiable through established experimental protocols. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, serving as a valuable resource for further investigation and potential therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine is a potent coronary vasodilator that has been a subject of research interest for its effects on myocardial blood flow and metabolism. Its primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes and other cells, thereby increasing the extracellular concentration of adenosine and potentiating its physiological effects. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to investigate its properties.
Core Mechanism of Action: Adenosine Uptake Inhibition
This compound's principal pharmacological effect is the non-competitive inhibition of equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the transport of nucleosides like adenosine across cell membranes. By blocking ENT1, this compound effectively increases the concentration of endogenous adenosine in the interstitial fluid, leading to enhanced activation of adenosine receptors on vascular smooth muscle cells and other tissues. This elevated adenosine signaling is the primary driver of this compound's vasodilatory and cardioprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound from various preclinical studies.
Table 1: In Vitro Inhibition of Nucleoside Transport
| Cell Type | Substrate | Inhibition Parameter | Value | Reference |
| Human Erythrocytes | Uridine | IC50 | 5-30 nM | [1] |
| S49 Mouse Lymphoma Cells | Uridine | IC50 | 5-30 nM | [1] |
| P388 Mouse Leukemia Cells | Uridine | IC50 | 5-30 nM | [1] |
Note: The IC50 values for uridine transport are used as a proxy for adenosine transport inhibition, as both are substrates for the ENT1 transporter inhibited by this compound.
Table 2: In Vivo Effects on Cardiovascular Parameters
| Species | Dosage | Effect | Duration | Reference |
| Anesthetized Cats | 0.25 mg/kg (i.v.) | Marked increase in myocardial blood flow | ~45 minutes | |
| Anesthetized Cats | 0.5 - 1.0 mg/kg (i.v.) | Decrease in systemic arterial blood pressure | - | |
| Rats | 10-100 mg/kg (oral) | Significant improvement in cardiac metabolism under hypoxia | - | [2][3] |
Table 3: Effects on Myocardial Metabolism in Rats (under induced hypoxia)
| Myocardial Substrate | Effect of Hypoxia | Effect of this compound (10-100 mg/kg, oral) | Reference |
| Creatine Phosphate | Significant Decrease | Significant Improvement | [2][3] |
| ATP | Significant Decrease | Significant Improvement | [2][3] |
| Glycogen | Significant Decrease | Significant Improvement | [2][3] |
| Glucose | Significant Decrease | Significant Improvement | [2][3] |
| ADP | Increase | - | [2][3] |
| AMP | Increase | - | [2][3] |
| Adenosine | Increase | - | [2][3] |
| Lactate | Increase | - | [2][3] |
Signaling Pathways
The vasodilatory effect of this compound is primarily mediated by the potentiation of adenosine signaling. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflows and Protocols
Measurement of Myocardial Blood Flow using Thermal Diffusion
This method provides real-time and continuous measurement of regional myocardial blood flow.
References
- 1. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time and continuous monitoring of myocardial blood flow using a thermal diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexobendine's Impact on Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Hexobendine on cerebral blood flow (CBF). It synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cerebrovascular research.
Core Findings: Quantitative Effects of this compound on Cerebral Blood Flow
This compound has been demonstrated to significantly increase cerebral blood flow across various species. The vasodilatory effect, however, varies in magnitude depending on the subject and experimental conditions.
| Species | Mean CBF Increase (%) | Dosage | Route of Administration | Reference |
| Human (Stroke Patients) | 10 | 0.15 mg/kg | Intravenous | Meyer et al., 1971 |
| Human (Stroke Patients) | 15 | 1.0 mg/kg | Intravenous | McHenry et al., 1972 |
| Dog | up to 40 | Not Specified | Not Specified | McHenry et al., 1972 |
| Monkey | ~15 | Not Specified | Not Specified | McHenry et al., 1972 |
Mechanism of Action: The Adenosine Pathway
The primary mechanism by which this compound exerts its vasodilatory effect on cerebral vasculature is through the potentiation of endogenous adenosine. This compound is a potent inhibitor of adenosine uptake by erythrocytes and other cells. This inhibition leads to an increase in the extracellular concentration of adenosine, which then acts on A2A receptors on vascular smooth muscle cells and endothelial cells, triggering a signaling cascade that results in vasodilation and a subsequent increase in cerebral blood flow.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on cerebral blood flow.
Study by Meyer et al. (1971)
-
Objective: To measure the effect of intravenous and oral this compound on cerebral hemispheric blood flow and metabolism in patients with ischemic cerebrovascular disease.
-
Subjects: Patients with recent cerebral infarction.
-
Method for CBF Measurement: Kety-Schmidt method.
-
Tracer: 10% Nitrous Oxide (N₂O) in air.
-
Procedure: Subjects inhaled the N₂O mixture for 10 minutes. Arterial and internal jugular venous blood samples were drawn simultaneously at specified intervals during the inhalation period.
-
Analysis: The concentration of N₂O in the blood samples was determined using gas chromatography. Cerebral blood flow was calculated based on the Fick principle.
-
-
Drug Administration:
-
Intravenous: 0.15 mg/kg of this compound was administered over a 5-minute period.
-
Oral: 90 mg of this compound daily in three divided doses.
-
-
Measurements: In addition to CBF, cerebral metabolic rates for oxygen (CMRO₂) and glucose (CMRGlu) were calculated from the arteriovenous differences in oxygen and glucose content.
Study by McHenry et al. (1972)
-
Objective: To evaluate the effects of intravenous this compound on regional cerebral blood flow (rCBF) and cardiovascular function in patients with cerebrovascular disease.
-
Subjects: Patients with cerebrovascular disease verified by cerebral angiography.
-
Method for rCBF Measurement: Intracarotid Xenon-133 Injection Method.
-
Tracer: Xenon-133 dissolved in saline.
-
Procedure: A small catheter was inserted into the internal carotid artery. A bolus of Xenon-133 was injected, and the subsequent washout of the tracer from the brain was monitored by a battery of scintillation detectors placed over the scalp.
-
Analysis: The clearance curves of Xenon-133 were used to calculate rCBF in different regions of the brain.
-
-
Drug Administration: 1.0 mg/kg of this compound was administered intravenously over a 10-minute period.
-
Cardiovascular Measurements: Mean arterial blood pressure (MABP), cardiac output, and cerebrovascular resistance (CVR) were also measured.
Study by Heiss et al. (1978)
-
Objective: To investigate the effects of various drugs, including this compound, on hemispheric and regional cerebral blood flow in a large cohort of patients.
-
Subjects: A total of 410 patients with various neurological conditions.
-
Method for CBF Measurement: Xenon-133 inhalation method.
-
Tracer: Xenon-133 gas.
-
Procedure: Patients inhaled a mixture of air and Xenon-133 for a short period. The uptake and washout of the tracer in the brain were monitored by multiple scintillation detectors placed over the scalp.
-
Analysis: The clearance curves were analyzed to calculate hemispheric and regional CBF.
-
-
Drug Administration: The specific dosage and administration route for this compound were not detailed in the abstract but were part of a broader investigation of vasoactive drugs.
Summary and Implications for Future Research
The collective evidence from these seminal studies firmly establishes this compound as a potent cerebral vasodilator. The primary mechanism of action is well-supported to be the inhibition of adenosine uptake, leading to increased extracellular adenosine and subsequent A2A receptor-mediated vasodilation. The quantitative data, while variable, consistently demonstrate a significant increase in cerebral blood flow following this compound administration.
For future research, several avenues remain open for exploration:
-
Dose-Response Relationship: A more detailed characterization of the dose-response relationship of this compound on cerebral blood flow in different patient populations is warranted.
-
Receptor Subtype Specificity: Further investigation into the specific roles of adenosine A2A and A2B receptors in mediating the effects of this compound in the cerebral vasculature could provide more nuanced therapeutic targets.
-
Long-term Effects: The long-term effects of chronic this compound administration on cerebral hemodynamics and neuronal function are not well understood and represent a critical area for future studies.
-
Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents or thrombolytics in the context of ischemic stroke could lead to novel therapeutic strategies.
This technical guide provides a foundational understanding of this compound's effect on cerebral blood flow, offering valuable insights for the continued development and application of cerebrovascular therapeutics.
Investigating the Vasodilatory Properties of Hexobendine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobendine is a potent coronary vasodilator that has been the subject of numerous pharmacological studies. This technical guide provides an in-depth analysis of the core mechanisms underlying its vasodilatory effects, with a primary focus on its well-established role as an adenosine uptake inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Core Mechanism of Action: Inhibition of Adenosine Uptake
The principal mechanism by which this compound exerts its vasodilatory effects is through the inhibition of cellular adenosine uptake, most notably by erythrocytes.[1][2] By blocking the nucleoside transport system, this compound effectively increases the extracellular concentration of endogenous adenosine.[3] Adenosine, a key regulator of coronary blood flow, then binds to its receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasodilation.[4][5] This action is particularly significant in the context of myocardial ischemia, where adenosine levels are naturally elevated.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Cat | 0.25 mg/kg | Marked increase in myocardial blood flow with decreased myocardial metabolic heat production. No significant effect on contractility or BP. | [6] |
| Cat | 0.5 and 1.0 mg/kg | Decreased systemic arterial blood pressure and myocardial contractility. | [6] |
| Rat | 10-100 mg/kg (orally) | Significantly improved alterations in cardiac metabolism induced by hypoxia. | [1] |
Table 2: In Vitro Efficacy of this compound
| Preparation | Concentration | Effect | Reference |
| Isolated Rabbit Atria | 5 x 10⁻⁶ g/mL | Protected against the decrease in contractility following the removal of oxygen. | [6] |
| Rat Erythrocytes | Not specified | Considerable inhibition of adenosine uptake. | [1] |
| Human Erythrocytes | Not specified | Inhibition of adenosine uptake. | [2][7] |
Experimental Protocols
Langendorff Isolated Heart Perfusion
The Langendorff isolated heart perfusion technique is a cornerstone ex vivo method for studying the effects of pharmacological agents on the heart in a controlled environment, free from systemic influences.[8][9][10][11]
Objective: To assess the direct effects of this compound on coronary blood flow and cardiac contractility.
Methodology:
-
Heart Isolation: A heart is excised from a suitable animal model (e.g., rat, rabbit, guinea pig).[9]
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[12]
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.[11]
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline parameters such as heart rate, coronary flow, and contractile force are recorded.
-
Drug Administration: this compound, at various concentrations, is introduced into the perfusate.
-
Data Acquisition: Changes in coronary flow are measured using a flowmeter. Left ventricular pressure can be monitored by inserting a balloon-tipped catheter into the left ventricle, connected to a pressure transducer.
-
Analysis: Dose-response curves for the effects of this compound on coronary flow and contractility are constructed.
Workflow Diagram:
Erythrocyte Adenosine Uptake Assay
This in vitro assay is designed to quantify the inhibitory effect of a compound on the uptake of adenosine by red blood cells.[13][14]
Objective: To determine the IC50 value of this compound for the inhibition of adenosine uptake in erythrocytes.
Methodology:
-
Blood Collection and Preparation: Fresh whole blood is collected in the presence of an anticoagulant. Erythrocytes are isolated by centrifugation and washed with a suitable buffer.
-
Incubation with Inhibitor: Erythrocyte suspensions are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: Radiolabeled adenosine (e.g., [³H]adenosine) is added to the cell suspension to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 20-30 seconds), the uptake is rapidly terminated by adding a "stopping solution" containing a high concentration of a potent nucleoside transport inhibitor (e.g., dipyridamole) and centrifuging the cells through a layer of silicone oil to separate them from the incubation medium.
-
Measurement of Radioactivity: The radioactivity inside the erythrocytes is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of adenosine uptake at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Workflow Diagram:
Signaling Pathways
Adenosine-Mediated Vasodilation
The primary vasodilatory action of this compound is mediated through the potentiation of the adenosine signaling pathway. By inhibiting adenosine uptake, this compound increases the availability of adenosine in the extracellular space, allowing it to bind to A2A and A2B adenosine receptors on vascular smooth muscle cells.[4][15] Activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][15] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The resulting potassium efflux hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.
General Vasodilation via Phosphodiesterase (PDE) Inhibition
While there is no direct evidence to suggest that this compound is a phosphodiesterase (PDE) inhibitor, this pathway represents a common mechanism for vasodilation and is included for contextual understanding. PDE inhibitors increase the intracellular concentrations of cyclic nucleotides (cAMP and/or cGMP) by preventing their degradation.[16][17]
Increased cGMP, often stimulated by nitric oxide (NO), activates Protein Kinase G (PKG), while increased cAMP activates PKA. Both PKA and PKG can induce vasodilation through multiple mechanisms, including the phosphorylation and opening of potassium channels (leading to hyperpolarization) and the phosphorylation of components of the contractile machinery, which decreases the sensitivity of myosin light chain kinase to calcium.[18] The net effect is a reduction in intracellular calcium and smooth muscle relaxation.
Conclusion
The vasodilatory properties of this compound are primarily and robustly attributed to its function as an adenosine uptake inhibitor. By augmenting the local concentration of adenosine, this compound effectively harnesses a key physiological pathway for coronary vasodilation. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and understanding of this and similar cardiovascular agents. Future research could focus on elucidating a more precise dose-response relationship in various vascular beds and further exploring any potential secondary mechanisms of action.
References
- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Erythrocyte adenosine transport. A rapid screening test for cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Nitric oxide pathway and phosphodiesterase inhibitors in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Orchestrating HFpEF: How Noncoding RNAs Drive Pathophysiology and Phenotypic Outcomes | MDPI [mdpi.com]
The Role of Hexobendine in Myocardial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobendine is a pharmacological agent known for its coronary vasodilating and myocardial protective effects. This technical guide provides an in-depth analysis of this compound's core role in modulating myocardial metabolism, particularly under conditions of normoxia and hypoxia. The primary mechanism of action involves the inhibition of adenosine uptake, which potentiates the local effects of endogenous adenosine, a key regulator of coronary blood flow and cardiac function. Additionally, direct effects on the myocardium contribute to a reduction in energy demand. This document summarizes key quantitative data on metabolic substrate utilization, details the experimental protocols used to derive this data, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's principal mechanism is the potent, non-competitive inhibition of adenosine uptake by erythrocytes and endothelial cells[1]. During periods of increased metabolic activity or hypoxia, myocardial ATP is catabolized to adenosine, which is then released into the interstitial space. By blocking its reuptake, this compound effectively increases the extracellular concentration of adenosine[1]. This elevated adenosine level leads to two primary beneficial effects on the heart:
-
Coronary Vasodilation: Adenosine is a powerful vasodilator in the coronary circulation. It acts on A2A adenosine receptors on vascular smooth muscle cells, leading to increased coronary blood flow and improved oxygen supply to the myocardium[1].
-
Cardioprotection: Adenosine exerts direct cardioprotective effects by activating A1 and A3 receptors on cardiomyocytes. This can reduce heart rate (negative chronotropy) and contractile force (negative inotropy), thereby decreasing myocardial oxygen demand[2][3].
Under hypoxic conditions, this compound has been shown to preserve the heart's normal aerobic energy metabolism, mitigating the drastic shifts in high-energy phosphates and metabolic substrates that characterize oxygen deprivation[1].
Adenosine Receptor Signaling in Cardiomyocytes
The effects of elevated extracellular adenosine, facilitated by this compound, are mediated by four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3) on cardiomyocytes. The two most prominent pathways are the A1 and A2A receptor cascades.
-
A1 Receptor Signaling (Gi-Coupled): Activation of the A1 receptor, which couples to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), decreasing the activity of Protein Kinase A (PKA). The downstream effects include a reduction in heart rate and contractility, conserving myocardial energy.
-
A2A Receptor Signaling (Gs-Coupled): The A2A receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP and PKA activation. This pathway is primarily associated with coronary vasodilation but also plays a role in protecting against ischemia-reperfusion injury.
Quantitative Effects on Myocardial Metabolism
Experiments using isolated, perfused rat hearts have provided quantitative insight into this compound's metabolic effects. The primary impact in a normoxic, functioning heart is a reduction in substrate metabolism, secondary to a decrease in cardiac work (negative chronotropic and inotropic effects).
Effects on Substrate Metabolism (Normoxia)
The following table summarizes data from studies on isolated rat hearts perfused for 30 minutes with different substrates. The reduction in uptake and oxidation reflects a decreased energy demand.
| Parameter | Control | This compound Treated | Change |
| Glucose (10 mM) Metabolism | |||
| Glucose Uptake (μmol/g/30 min) | 88.3 ± 4.5 | 55.4 ± 3.8 | ↓ 37.3% |
| 14CO2 Production (μmol/g/30 min) | 26.8 ± 2.1 | 16.2 ± 1.5 | ↓ 39.5% |
| Lactate Production (μmol/g/30 min) | 68.2 ± 5.6 | 40.1 ± 4.2 | ↓ 41.2% |
| Pyruvate (6 mM) Metabolism | |||
| Pyruvate Uptake (μmol/g/30 min) | 105.7 ± 6.3 | 68.4 ± 5.1 | ↓ 35.3% |
| 14CO2 Production (μmol/g/30 min) | 35.1 ± 2.9 | 22.5 ± 2.3 | ↓ 35.9% |
| Palmitate (0.7 mM) Metabolism | |||
| Palmitate Uptake (μmol/g/30 min) | 9.8 ± 0.9 | 6.5 ± 0.7 | ↓ 33.7% |
| 14CO2 Production (μmol/g/30 min) | 2.1 ± 0.2 | 1.3 ± 0.1 | ↓ 38.1% |
Data synthesized from studies on isolated perfused rat hearts. The primary mechanism cited for these changes is the negative chronotropic and inotropic effects of this compound, reducing overall cardiac work and thus, metabolic demand[3].
Effects on High-Energy Phosphates and Metabolites
This compound demonstrates a significant cardioprotective effect by preserving high-energy phosphate stores, particularly under hypoxic stress.
| Parameter (μmol/g wet weight) | Condition | Control | This compound Treated | Effect of this compound |
| ATP | Normoxia | 4.1 ± 0.1 | 4.8 ± 0.1 | Significant Accumulation |
| ATP | Hypoxia | Significantly ↓ | Significantly Improved | Preserves ATP Levels |
| Creatine Phosphate | Hypoxia | Significantly ↓ | Significantly Improved | Preserves CrP Levels |
| Lactate | Hypoxia | Significantly ↑ | Significantly Reduced | Attenuates Lactate Buildup |
| Glycogen | Hypoxia | Significantly ↓ | Significantly Improved | Preserves Glycogen Stores |
Normoxia data from isolated perfused rat hearts[3]. Hypoxia data reflects significant improvements observed in rat myocardial tissue following oral administration of this compound[1].
Key Experimental Protocols
The data presented were primarily generated using the Langendorff isolated perfused heart model. This ex vivo technique allows for the study of cardiac function and metabolism in a controlled environment, free from systemic neuro-hormonal influences.
Langendorff Isolated Heart Perfusion for Metabolic Studies
Objective: To measure the effect of this compound on myocardial substrate utilization and high-energy phosphate content.
Materials:
-
Animal Model: Male Wistar rats (approx. 200g).
-
Perfusion Apparatus: Langendorff system with a water-jacketed reservoir, aortic cannula, and perfusion pump.
-
Perfusion Buffer: Modified Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2, containing:
-
NaCl (118.5 mM), NaHCO3 (25.0 mM), KCl (4.7 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), CaCl2 (1.4 mM).
-
-
Substrates: [U-14C] glucose (10 mM), [3-14C] pyruvate (6 mM), or [1-14C] palmitate (0.7 mM) complexed to albumin.
-
Test Article: this compound solution (e.g., 5 x 10-6 g/mL).
-
Equipment: Liquid scintillation counter, Wollenberger tongs pre-cooled in liquid nitrogen, enzymatic assay kits for ATP determination.
Methodology:
-
Animal Preparation: Anesthetize the rat and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold buffer.
-
Cannulation: Identify the aorta and mount it on the aortic cannula of the Langendorff apparatus. Secure with a ligature.
-
Initiate Perfusion: Begin retrograde perfusion at a constant pressure (e.g., 70 mmHg). The perfusate forces the aortic valve closed and enters the coronary arteries, sustaining the heart.
-
Stabilization: Allow the heart to stabilize for a 15-20 minute equilibration period with the standard perfusion buffer.
-
Experimental Period: Switch to the perfusion buffer containing the desired radiolabeled substrate, with or without this compound.
-
Perfusion: Perfuse for a set duration (e.g., 30 minutes). Collect the coronary effluent for analysis of metabolites (e.g., lactate) and 14CO2 (trapped with a hyamine hydroxide solution).
-
Tissue Harvesting: At the end of the perfusion period, rapidly freeze-clamp the heart using Wollenberger tongs cooled in liquid nitrogen to halt metabolic activity.
-
Analysis:
-
Substrate Utilization: Measure the radioactivity in the collected 14CO2 and residual substrate in the effluent using liquid scintillation counting to calculate uptake and oxidation rates.
-
High-Energy Phosphates: Process the frozen heart tissue for enzymatic determination of ATP, ADP, AMP, and creatine phosphate concentrations.
-
Conclusion and Future Directions
This compound exerts a significant influence on myocardial metabolism through a dual mechanism: 1) potentiating the effects of endogenous adenosine via uptake inhibition, which improves the supply/demand ratio, and 2) directly reducing cardiac work, which lowers overall energy expenditure. Quantitative studies confirm a marked reduction in glucose, pyruvate, and fatty acid metabolism in the normoxic heart, reflecting this energy-sparing effect. Critically, under hypoxic conditions, this compound helps preserve high-energy phosphate stores, mitigating metabolic stress.
For drug development professionals, this compound serves as a model for an energy-sparing cardioprotective agent. Future research should focus on obtaining more granular quantitative data on its effects during graded levels of hypoxia and ischemia. Furthermore, exploring the downstream proteomic and genomic changes induced by prolonged adenosine receptor stimulation in the presence of uptake inhibitors could reveal novel targets for the treatment of ischemic heart disease.
References
- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]
- 3. Modulation of Perturbed Cardiac Metabolism in Rats Under High-Altitude Hypoxia by Combination Treatment With L-carnitine and Trimetazidine - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Hexobendine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine, a coronary vasodilator, was the subject of numerous early investigations to elucidate its mechanism of action and therapeutic potential, primarily in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the foundational studies on this compound, with a focus on its pharmacological effects, the experimental methodologies used to determine them, and its interaction with key cellular pathways. While early research extensively characterized the parent compound, literature on the synthesis and evaluation of its analogues from the same period is notably scarce. This document aims to be a comprehensive resource for researchers by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes and workflows.
Core Mechanism of Action: Inhibition of Adenosine Uptake
Early research identified this compound as a potent inhibitor of adenosine uptake into erythrocytes and other cells.[1][2] This inhibition leads to an increase in the extracellular concentration of adenosine, a nucleoside with significant physiological effects, including vasodilation. The primary mechanism involves the blockade of equilibrative nucleoside transporters (ENTs), which are responsible for the cellular uptake of adenosine.[2] By preventing adenosine from being removed from the extracellular space, this compound effectively potentiates its local effects.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway for this compound. By inhibiting the ENT-mediated uptake of adenosine into cells like erythrocytes and endothelial cells, this compound increases the extracellular concentration of adenosine. This elevated adenosine level leads to enhanced activation of adenosine receptors on vascular smooth muscle cells, resulting in vasodilation.
Caption: Signaling pathway of this compound's vasodilatory effect.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound in Anesthetized Cats
| Dose (mg/kg) | Effect on Myocardial Blood Flow | Effect on Systemic Arterial Blood Pressure | Effect on Myocardial Contractility |
| 0.25 | Markedly Increased | No significant influence | No significant influence |
| 0.5 | - | Decreased | Decreased |
| 1.0 | - | Decreased | Decreased |
Table 2: In Vitro Effects of this compound
| Preparation | Concentration | Observed Effect |
| Isolated Rabbit Atria | 5 x 10-6 g/ml | Protected against the decrease in contractility following oxygen removal |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early studies of this compound.
Measurement of Myocardial Blood Flow in Anesthetized Cats
This protocol is based on the "heat clearance technique" referenced in early studies.
-
Animal Preparation:
-
Adult cats were anesthetized, typically with an intravenous administration of a suitable anesthetic agent.
-
The animals were artificially ventilated to maintain normal blood gas levels.
-
A thoracotomy was performed to expose the heart.
-
-
Instrumentation:
-
A small heating element and a thermocouple were embedded in the tip of a probe, which was then inserted into the myocardium of the left ventricle.
-
Arterial blood pressure was continuously monitored via a catheter placed in a femoral artery.
-
Heart rate was recorded from an electrocardiogram (ECG).
-
-
Measurement Procedure:
-
A constant, low-level current was passed through the heating element to generate a stable temperature gradient between the probe and the surrounding myocardial tissue.
-
The temperature difference, detected by the thermocouple, is inversely proportional to the local blood flow (i.e., higher blood flow leads to greater heat dissipation and a smaller temperature difference).
-
After a baseline measurement was established, this compound was administered intravenously at the specified doses.
-
Changes in the temperature gradient were recorded continuously to determine the effect on myocardial blood flow.
-
Experimental Workflow: Myocardial Blood Flow Measurement
Caption: Workflow for measuring myocardial blood flow in cats.
Assessment of Contractility in Isolated Rabbit Atria
This protocol outlines the procedure for studying the effect of this compound on the contractility of isolated heart tissue, particularly under hypoxic conditions. This method is a variation of the Langendorff heart preparation.[3][4][5][6][7]
-
Tissue Preparation:
-
Rabbits were humanely euthanized, and their hearts were rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria were carefully dissected from the ventricles.
-
The isolated atria were mounted in an organ bath containing Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C) and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
-
Contractility Measurement:
-
One end of the atrial preparation was fixed, and the other was attached to a force-displacement transducer to record isometric contractions.
-
The atria were electrically stimulated at a constant frequency (e.g., 1 Hz).
-
A baseline period of stable contractions was established.
-
-
Experimental Intervention:
-
To induce hypoxia, the gas mixture was switched to 95% N2 / 5% CO2, leading to a decrease in contractile force.
-
In the experimental group, this compound was added to the organ bath at the specified concentration prior to the induction of hypoxia.
-
The contractile force was continuously recorded throughout the experiment to assess the protective effect of this compound.
-
Experimental Workflow: Isolated Atria Contractility
Caption: Workflow for assessing contractility in isolated rabbit atria.
Studies on this compound Analogues
A comprehensive search of the scientific literature from the period of the initial, foundational studies on this compound did not yield specific research focused on the synthesis and pharmacological evaluation of its structural analogues. While the broader field of coronary vasodilators and adenosine uptake inhibitors saw the development of numerous compounds and structure-activity relationship (SAR) studies, specific investigations into derivatives of this compound appear to be not well documented in readily accessible historical archives. Research on analogues of other adenosine uptake inhibitors, such as Dipyridamole, has been more extensively published.[8][9][10][11][12] These studies often focused on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. Without specific data on this compound analogues, a direct comparison or detailed analysis is not possible at this time.
Conclusion
The early studies on this compound firmly established its role as a coronary vasodilator with a primary mechanism of action centered on the inhibition of adenosine uptake. The quantitative data from in vivo and in vitro experiments provide a clear picture of its pharmacological profile at the time. The detailed experimental protocols presented in this guide offer a window into the methodologies employed in mid-20th-century cardiovascular research. While the exploration of this compound itself was significant, the lack of documented research on its analogues from the same era presents a notable gap in the historical understanding of the structure-activity relationships within this particular chemical class of vasodilators. This guide serves as a foundational resource for researchers interested in the historical context of coronary vasodilator development and the specific contributions of this compound to the field.
References
- 1. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. SutherlandandHearse [southalabama.edu]
- 6. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Hexobendine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobendine is a synthetic compound recognized for its vasodilatory and cardioprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Primarily functioning as an adenosine reuptake inhibitor, this compound potentiates the physiological effects of endogenous adenosine, leading to significant cardiovascular responses. This document details its mechanism of action, including the relevant signaling pathways, and provides established experimental protocols for its synthesis and analysis, serving as a crucial resource for professionals in drug discovery and development.
Chemical Identity and Structure
This compound, with the IUPAC name Ethane-1,2-diylbis[(methylimino)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate), is a diester of 3,4,5-trimethoxybenzoic acid and N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine.[1] Its chemical structure is characterized by two trimethoxybenzoyl ester groups linked by a central diamine chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | Ethane-1,2-diylbis[(methylimino)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)[1] |
| CAS Number | 54-03-5[1] |
| Chemical Formula | C₃₀H₄₄N₂O₁₀[1] |
| Molar Mass | 592.68 g/mol [1] |
| SMILES | COc1cc(C(=O)OCCCN(C)CCN(C)CCCOC(=O)c2cc(OC)c(OC)c(OC)c2)cc(OC)c1OC |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 75-77 °C |
| Boiling Point | 728.3 °C (Predicted) |
| Solubility | Data not available |
| pKa | 4.52 ± 0.01; 8.47 ± 0.01 |
| LogP | 3.9 (Predicted) |
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is vasodilation, which stems from its potent inhibition of adenosine reuptake into erythrocytes and endothelial cells.[2] This inhibition increases the extracellular concentration of adenosine, thereby amplifying its physiological effects on various tissues, particularly the cardiovascular system.
Adenosine Reuptake Inhibition
By blocking nucleoside transporters, this compound effectively enhances the local concentrations of adenosine at its receptors. This action is particularly significant in tissues under metabolic stress or hypoxia, where adenosine release is naturally elevated.
Vasodilation and Cardioprotective Effects
The increased extracellular adenosine resulting from this compound's action activates adenosine receptors on vascular smooth muscle cells and endothelial cells. This activation, primarily through A1 and A2A adenosine receptors, initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.[3][4] The cardioprotective effects of this compound are attributed to its ability to improve myocardial oxygen supply and its direct metabolic effects on the heart muscle, helping to maintain aerobic energy metabolism during hypoxic conditions.[2]
Signaling Pathways
The vasodilatory effect of this compound is mediated through the potentiation of adenosine signaling pathways. The following diagram illustrates the proposed mechanism.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the manufacturing process described in the literature.
Materials:
-
N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine
-
3,4,5-Trimethoxybenzoyl chloride
-
Pyridine
-
Dioxane
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Sodium sulfate
-
Ether
Procedure:
-
Dissolve N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine and absolute pyridine in absolute dioxane.
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride in absolute dioxane dropwise to the mixture with constant stirring over 30 minutes.
-
Heat the mixture at 100°C for 3 hours.
-
Evaporate the excess solvent in vacuo.
-
Treat the residue with ethyl acetate and saturated sodium carbonate solution.
-
Separate the organic phase, wash with water, and dry with sodium sulfate.
-
Remove the solvent in vacuo.
-
Take up the residue in ether and filter to remove insoluble trimethoxybenzoic acid anhydride.
-
Evaporate the ether to obtain N,N'-dimethyl-N,N'-bis-[3-(3,4,5-trimethoxybenzoxy)propyl]-ethylene diamine (this compound).
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a general HPLC method that can be adapted for the quantification of this compound, based on methods for similar adenosine uptake inhibitors. Method validation is crucial for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 6.8)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering substances.
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
Conclusion
This compound remains a significant compound of interest for cardiovascular research and drug development due to its well-defined mechanism of action as an adenosine reuptake inhibitor. This guide provides essential technical information to support further investigation and application of this potent vasodilator. The detailed chemical, physical, and pharmacological data, along with the provided experimental protocols, offer a solid foundation for researchers and scientists in the field. Further studies to fully elucidate its solubility and detailed signaling interactions will continue to enhance its therapeutic potential.
References
- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Hexobendine for In Vitro and In Vivo Research
Abstract: This document provides a comprehensive technical overview of Hexobendine, a potent coronary vasodilator and adenosine uptake inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and metabolic research. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides generalized experimental protocols, and visualizes critical pathways and workflows.
Introduction
This compound is a pharmacological agent primarily known for its vasodilatory properties and its ability to inhibit the cellular uptake of adenosine.[1][2] By blocking nucleoside transporters, this compound effectively increases the extracellular concentration of adenosine, which plays a crucial role in regulating blood flow and protecting tissues during ischemic events.[1][3] Its effects on myocardial blood flow, cardiac metabolism, and cellular energy homeostasis make it a valuable tool for in vitro and in vivo research, particularly in the context of angina, ischemia, and cerebrovascular disease.[4][5]
Mechanism of Action
The primary mechanism of action for this compound is the non-competitive inhibition of nucleoside transport across cell membranes.[3] This action has several significant downstream consequences.
2.1 Inhibition of Adenosine Uptake this compound potently blocks the transport of adenosine into cells, particularly erythrocytes.[1][2] This inhibition prevents the rapid clearance of extracellular adenosine, which is often released from tissues during periods of high metabolic stress or hypoxia.[1] Studies have shown that this compound does not affect the enzymes responsible for adenosine degradation, such as adenosine deaminase, nor the salvage pathways of purine biosynthesis.[1] Its action is specific to the transport process.
2.2 Downstream Physiological Effects The resulting increase in extracellular adenosine concentration is believed to be the primary driver of this compound's therapeutic effects.[1] Elevated adenosine levels can activate adenosine receptors on vascular smooth muscle cells, leading to vasodilation, particularly in the coronary arteries.[1] This improves blood flow and oxygen supply to the myocardium. Furthermore, by maintaining higher levels of adenosine, this compound helps preserve the energy metabolism of the heart, especially under hypoxic conditions.[1]
Caption: this compound inhibits the adenosine transporter, increasing extracellular adenosine.
In Vitro Applications and Data
This compound has been utilized in a variety of in vitro models to investigate its effects on cellular transport, tissue function, and metabolism.
3.1 Cellular and Erythrocyte Studies this compound is a strong inhibitor of uridine transport in human erythrocytes and various mouse leukemia, hamster ovary, and rat hepatoma cell lines.[6] It has also been shown to reduce the viscosity of human and rat erythrocyte suspensions, which is thought to be due to an increase in red cell flexibility, possibly by elevating ATP content.[7]
3.2 Isolated Organ Studies In isolated rabbit atria, this compound demonstrated a protective effect against the loss of contractility caused by oxygen removal.[4] Studies on isolated, perfused rat hearts have shown that this compound produces significant negative chronotropic (heart rate) and inotropic (contractility) effects.[8]
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Model System | Concentration / IC50 | Observed Effect | Citation |
| Contractility Protection | Isolated Rabbit Atria (Hypoxia) | 5 x 10⁻⁶ g/mL | Protected against decreased contractility. | [4] |
| Uridine Transport Inhibition | Human Erythrocytes, S49 & P388 cells | 5 - 30 nM (IC50) | Strong inhibition of nucleoside transport. | [6] |
| Uridine Transport Inhibition | CHO & Novikoff cells | > 1 µM (IC50) | Weaker inhibition compared to erythrocytes. | [6] |
| Viscosity Reduction | Human/Rat Erythrocyte Suspension | 10⁻⁴ M | Statistically significant reduction in viscosity. | [7] |
| Viscosity Reduction (Hyperosmolal) | Human/Rat Erythrocyte Suspension | 10⁻⁵ M | Significant reduction under hyperosmolal conditions. | [7] |
In Vivo Applications and Data
In vivo studies have primarily focused on the cardiovascular and metabolic effects of this compound in animal models.
4.1 Cardiovascular Effects In anesthetized cats, low doses of this compound markedly increase myocardial blood flow without significantly altering systemic blood pressure or cardiac contractility.[4] However, higher doses can lead to a decrease in both blood pressure and myocardial contractility.[4]
4.2 Cardioprotective and Metabolic Effects In a rat model of induced hypoxia, oral administration of this compound demonstrated a significant cardioprotective effect. It helped maintain normal aerobic energy metabolism by preventing the hypoxia-induced depletion of creatine phosphate, ATP, and glycogen, while also mitigating the increase in lactate.[1]
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | Dosage | Route | Observed Effect | Citation |
| Anesthetized Cat | 0.25 mg/kg | IV | Markedly increased myocardial blood flow; no effect on blood pressure or contractility. | [4] |
| Anesthetized Cat | 0.5 - 1.0 mg/kg | IV | Decreased systemic arterial blood pressure and myocardial contractility. | [4] |
| Rat (Hypoxia Model) | 10 - 100 mg/kg | Oral | Significantly improved alterations in cardiac metabolism (ATP, lactate, etc.). | [1] |
Experimental Protocols
The following sections outline generalized protocols for key experiments based on published research. These should be adapted and optimized for specific laboratory conditions.
5.1 Protocol: In Vitro Adenosine Uptake Inhibition in Erythrocytes This protocol describes a method to quantify the inhibitory effect of this compound on adenosine uptake in red blood cells.
-
Preparation: Obtain fresh whole blood and isolate erythrocytes by centrifugation and washing with a saline buffer. Resuspend the cells to a known hematocrit (e.g., 20%) in a suitable buffer (e.g., Krebs-Ringer).
-
Pre-incubation: Aliquot the erythrocyte suspension into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine).
-
Incubation: Incubate the mixture for a short, defined period (e.g., 30-60 seconds) at 37°C to measure the initial rate of transport.
-
Uptake Termination: Stop the reaction by adding an ice-cold "stop solution" containing a high concentration of a non-radiolabeled nucleoside transport inhibitor (like dipyridamole) and immediately centrifuge the tubes at high speed.
-
Cell Lysis and Measurement: Remove the supernatant, wash the cell pellet with the stop solution, and then lyse the erythrocytes. Measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of adenosine uptake for each this compound concentration and determine the IC50 value by plotting uptake versus log[this compound].
Caption: Workflow for measuring adenosine uptake inhibition in erythrocytes.
5.2 Protocol: Ex Vivo Isolated Heart Perfusion (Langendorff Model) This protocol assesses the direct effects of this compound on cardiac function using an isolated heart preparation.
-
Animal Preparation: Anesthetize a rat or guinea pig and perform a thoracotomy to expose the heart.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion via the aorta with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer maintained at 37°C. This forces the aortic valve to close and perfuses the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes until a steady heart rate and contractile force are achieved.
-
Data Acquisition: Record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow rate.
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentration.
-
Effect Measurement: Continuously record all functional parameters to observe the drug's effects over time. Analyze changes relative to the baseline to determine inotropic and chronotropic responses.
5.3 Protocol: In Vivo Myocardial Metabolism in a Hypoxia Model (Rat) This protocol evaluates this compound's ability to protect myocardial energy metabolism during hypoxic stress.
-
Animal Groups: Divide rats into groups: Normoxia + Vehicle, Hypoxia + Vehicle, and Hypoxia + this compound.
-
Drug Administration: Administer this compound (e.g., 10-100 mg/kg) or a vehicle control orally to the respective groups one hour prior to the hypoxic challenge.
-
Hypoxia Induction: Place the rats from the hypoxia groups into a chamber with a low oxygen atmosphere (e.g., 5-7% O₂) for a defined period (e.g., 30 minutes).
-
Tissue Collection: At the end of the experiment, rapidly euthanize the animals and freeze-clamp the hearts in situ using tongs pre-cooled in liquid nitrogen to instantly halt metabolic processes.
-
Metabolite Extraction: Pulverize the frozen heart tissue and extract metabolites using a perchloric acid precipitation method.
-
Metabolite Quantification: Analyze the neutralized extracts to quantify levels of ATP, ADP, AMP, creatine phosphate, glycogen, glucose, and lactate using established biochemical assays or techniques like HPLC or mass spectrometry.
-
Data Analysis: Compare the metabolite levels between the different experimental groups to assess the protective effect of this compound.
Caption: Workflow for assessing this compound's metabolic protection in a hypoxia model.
Summary and Future Directions
This compound is a well-characterized inhibitor of adenosine transport with significant effects on the cardiovascular system. Its ability to increase extracellular adenosine makes it a valuable tool for studying vasodilation, myocardial protection, and cellular metabolism. The data clearly demonstrate its efficacy in both in vitro and in vivo settings, providing a strong basis for its use in preclinical research.
Future research could explore the specific adenosine receptor subtypes involved in this compound's downstream effects, its potential applications in other ischemic conditions beyond the heart (such as stroke), and the long-term effects of chronic administration on vascular and metabolic function. Further investigation into its impact on nucleoside transport in different cell types could also uncover novel therapeutic applications.
References
- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cerebral hemispheric blood flow and metabolism. Preliminary clinical observations concerning its use in ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of this compound and pentoxifylline on the viscosity of erythrocyte suspension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]
Methodological & Application
Application Notes and Protocols for Investigating the Effects of Hexobendine on the Isolated Rat Heart
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine is a coronary vasodilator that has been studied for its potential anti-anginal effects. Its mechanism of action is primarily attributed to the inhibition of adenosine uptake into erythrocytes and endothelial cells, leading to increased extracellular adenosine concentrations.[1] Adenosine, in turn, acts on cardiac adenosine receptors to elicit physiological responses, including coronary vasodilation and modulation of cardiac function. The isolated perfused rat heart, utilizing the Langendorff apparatus, provides a robust and controlled ex vivo model to study the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.
These application notes provide a detailed protocol for investigating the effects of this compound on the isolated rat heart. The protocol outlines the preparation of the Langendorff system, the experimental procedure for administering this compound, and the key parameters to be measured.
Data Presentation
The following tables summarize the reported effects of this compound on various cardiac parameters in isolated heart preparations.
Table 1: Effect of this compound on Heart Rate in Isolated Perfused Rat Heart
| Parameter | Control | This compound-Treated | Reference |
| Heart Rate (beats/min) | 200 ± 3 | 136 ± 6 | [2] |
Table 2: Effect of this compound on Coronary Flow and Oxygen Consumption in Isolated Perfused Rat Heart (Glucose Substrate)
| Parameter | Control | This compound-Treated | Paced this compound-Treated | Reference |
| Coronary Flow (ml/min) | ~5.8 | ~4.5 (Significant Reduction) | ~5.5 (Significant Increase) | [2] |
| Oxygen Uptake (µl/min/g) | ~115 | ~85 (Significant Reduction) | ~105 (Significant Increase) | [2] |
Table 3: Qualitative Effects of this compound on Myocardial Contractility
| Preparation | Dose/Concentration | Effect on Contractility | Reference |
| Isolated Perfused Rat Heart | Not specified | Significant negative inotropic effect | [3] |
| Anesthetized Cats | 0.5 and 1.0 mg/kg | Decrease in dp/dt (indicative of decreased contractility) | [4] |
| Isolated Rabbit Atria | 5 x 10⁻⁶ g/ml | Protected against hypoxia-induced decrease in contractility | [4] |
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (1000 IU/kg, intravenous)
-
Perfusion Buffer: Krebs-Henseleit Solution (KHS)
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
D-glucose: 10 mM
-
-
Drug Solution: this compound stock solution (e.g., in DMSO) and serial dilutions in KHS.
Langendorff Perfusion Apparatus Setup
The Langendorff apparatus should be assembled to allow for retrograde perfusion of the isolated heart. Key components include a water-jacketed reservoir for the perfusion buffer, a peristaltic pump or a gravity-feed system to maintain constant perfusion pressure (typically 70-80 mmHg), a bubble trap, and a heated chamber to maintain the heart at 37°C. The apparatus should be equipped with sensors to measure coronary flow, heart rate, and left ventricular pressure (via an intraventricular balloon).
Animal Preparation and Heart Isolation
-
Anesthetize the rat with sodium pentobarbital.
-
Administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHS to induce cardioplegia.
-
Isolate the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Secure the aorta to the cannula with a suture.
Experimental Procedure
-
Stabilization: Begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KHS at 37°C. Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline parameters (heart rate, coronary flow, left ventricular developed pressure - LVDP, and the maximal rate of pressure development - dP/dt_max) are recorded.
-
This compound Administration (Dose-Response):
-
Prepare a series of this compound concentrations in KHS.
-
Introduce the lowest concentration of this compound into the perfusate.
-
Allow the heart to equilibrate for 15-20 minutes at this concentration and record all parameters.
-
Incrementally increase the this compound concentration, allowing for equilibration and data recording at each step.
-
A washout period with drug-free KHS should be performed between concentrations if feasible, to assess reversibility.
-
-
Data Acquisition: Continuously record heart rate, coronary flow, and left ventricular pressure throughout the experiment.
Mandatory Visualizations
References
- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]
- 4. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexobendine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine is a potent inhibitor of adenosine uptake, leading to an increase in extracellular adenosine concentrations. This mechanism underlies its primary pharmacological effect as a vasodilator. In the context of cell culture assays, this compound serves as a valuable tool for studying adenosine signaling, cellular metabolism, and its potential cytostatic or cytotoxic effects at higher concentrations. These application notes provide detailed protocols for utilizing this compound in common cell-based assays and summarize its effects on various cell lines.
Mechanism of Action
This compound primarily functions by blocking the equilibrative nucleoside transporters (ENTs), which are responsible for the transport of adenosine across the cell membrane. By inhibiting these transporters, this compound effectively increases the concentration of adenosine in the extracellular space. This elevated extracellular adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), initiating a variety of downstream signaling cascades. The most prominent effect of activating A2A and A2B receptors on vascular endothelial and smooth muscle cells is vasodilation, mediated through an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| S49 | Mouse Lymphoma | Not Specified | ≥ 100 | [3] |
| P388 | Mouse Leukemia | Not Specified | ≥ 100 | [3] |
| L1210 | Mouse Leukemia | Not Specified | ≥ 100 | [3] |
| CHO | Chinese Hamster Ovary | Not Specified | > 100 | [3] |
| Novikoff | Rat Hepatoma | Not Specified | > 100 | [3] |
Experimental Protocols
Protocol 1: Adenosine Uptake Inhibition Assay in Erythrocytes
This protocol details a method to measure the inhibition of adenosine uptake by this compound in an erythrocyte suspension.
Materials:
-
Freshly isolated erythrocytes (e.g., from human or rat blood)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound solution (in DMSO or appropriate solvent)
-
[³H]-Adenosine (radiolabeled adenosine)
-
Dipyridamole (positive control, another adenosine uptake inhibitor)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Experimental Workflow:
Caption: Workflow for the Adenosine Uptake Inhibition Assay.
Procedure:
-
Erythrocyte Preparation:
-
Collect fresh blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the final erythrocyte pellet in PBS to a final concentration of 10% (v/v).
-
-
Compound Treatment:
-
In microcentrifuge tubes, add 100 µL of the erythrocyte suspension.
-
Add the desired concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dipyridamole).
-
Pre-incubate the tubes at room temperature for 10 minutes.
-
-
Adenosine Uptake:
-
Initiate the uptake by adding a final concentration of 1 µM [³H]-Adenosine to each tube.
-
Incubate for a short, defined period (e.g., 30-60 seconds) at room temperature with gentle mixing.
-
-
Stopping the Reaction and Lysis:
-
Terminate the uptake by adding 1 mL of ice-cold PBS and immediately centrifuging at high speed (e.g., 10,000 x g) for 1 minute to pellet the cells.
-
Aspirate the supernatant.
-
Lyse the cell pellet by adding a suitable lysis buffer or deionized water.
-
-
Measurement and Analysis:
-
Add the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage inhibition of adenosine uptake for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
This protocol provides a general method to assess the effect of this compound on the proliferation of adherent cell lines using a Sulforhodamine B (SRB) assay.
Materials:
-
Adherent cell line of interest (e.g., endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
This compound solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Cell Proliferation (SRB) Assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1 µM to 200 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
-
Staining:
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Solubilization and Measurement:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways
The primary signaling pathway influenced by this compound is initiated by the accumulation of extracellular adenosine and the subsequent activation of adenosine receptors, particularly the A2A and A2B subtypes on vascular cells.
Caption: this compound's Mechanism of Action via Adenosine Signaling.
This pathway illustrates that by inhibiting ENT transporters, this compound increases extracellular adenosine, which activates A2 receptors. This leads to Gs protein activation, stimulation of adenylyl cyclase, and an increase in cAMP levels, ultimately resulting in vasodilation.[4][5][6]
Disclaimer
These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding density, this compound concentration range, and incubation times for your particular assay. Always handle chemical reagents and biological materials with appropriate safety precautions.
References
- 1. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afferent arteriolar vasodilator effect of adenosine predominantly involves adenosine A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms by which adenosine induces vasodilatation in rat skeletal muscle: significance for systemic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Hexobendine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Hexobendine in various animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound is a potent vasodilator with effects on cerebral and coronary arteries. Its primary mechanism of action is the inhibition of adenosine uptake into erythrocytes and endothelial cells, leading to increased extracellular adenosine concentrations. This elevation in local adenosine levels results in vasodilation and other physiological responses mediated by adenosine receptors. These notes compile available data on its administration, pharmacokinetics, and mechanism of action in common laboratory animal models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in different animal models.
Table 1: Dosage and aphysiological Effects of this compound in Various Animal Models
| Animal Model | Route of Administration | Dosage | Observed Physiological Effects | Reference(s) |
| Cat | Intravenous | 0.25 mg/kg | Marked increase in myocardial blood flow and decrease in myocardial metabolic heat production with no significant change in cardiac contractility or systemic arterial blood pressure. | [1] |
| Cat | Intravenous | 0.5 - 1.0 mg/kg | Decrease in systemic arterial blood pressure and myocardial contractility. | [1] |
| Rabbit (isolated atria) | In vitro | 5 x 10⁻⁶ g/mL | Protection against the decrease in contractility following oxygen removal. | [1] |
| Rat | Oral | 10 - 100 mg/kg | Significant improvement in alterations in cardiac metabolism induced by hypoxia. | |
| Rat (isolated heart) | Perfusion | Not specified | Negative chronotropic and inotropic effects, reducing oxygen consumption.[2] | |
| Mouse | Not specified | Not specified | Inhibition of uridine transport in leukemia cells.[3] | |
| Dog | Not specified | Not specified | No specific data on dosage and physiological effects of this compound in dogs was found in the literature search. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference(s) |
| Initial Serum Concentration | 0.1 µg/mL (at 3 min) | Rat | Intravenous | 0.5 mg/kg | |
| Distribution Half-life | 7 min | Rat | Intravenous | 0.5 mg/kg | |
| Elimination Half-life | 45 min | Rat | Intravenous | 0.5 mg/kg | |
| Cmax | Data not available | ||||
| Tmax | Data not available | ||||
| AUC | Data not available |
Note: Pharmacokinetic data for this compound in mice and dogs were not available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal models, based on standard laboratory procedures.
Preparation of this compound for Injection
Materials:
-
This compound dihydrochloride powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired concentration and final volume.
-
In a sterile vial, dissolve the this compound powder in a small volume of sterile saline.
-
Gently agitate the vial until the powder is completely dissolved.
-
Adjust the pH of the solution to physiological range (7.2-7.4) using sterile NaOH or HCl if necessary.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect from light. Use within 24 hours of preparation.
Intravenous (IV) Administration in Rats
Materials:
-
Prepared sterile this compound solution
-
Rat restraint device
-
Heat lamp (optional, for tail vein dilation)
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Accurately weigh the rat to determine the correct volume of this compound solution to inject.
-
Place the rat in a suitable restraint device, allowing access to the lateral tail vein.
-
If necessary, warm the tail using a heat lamp to induce vasodilation and improve vein visibility.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Insert the needle, bevel up, into the lateral tail vein. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound solution
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Accurately weigh the mouse to determine the correct volume of this compound solution to administer.
-
Fill a 1 mL syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the mouth, slightly to one side of the oral cavity, and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus (approximately at the level of the last rib), slowly dispense the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Measurement of Myocardial Blood Flow in Cats (Heat Clearance Technique - Conceptual Protocol)
Note: A detailed, step-by-step protocol for the heat clearance technique as mentioned in the 1968 study by Grayson and Parratt was not found. The following is a conceptual outline based on the principles of thermal clearance methods.
Principle: This technique is based on the principle that blood flow dissipates heat. A small, heated thermistor probe is inserted into the myocardial tissue. The amount of electrical current required to maintain the thermistor at a constant temperature above the surrounding tissue is proportional to the blood flow.
Conceptual Procedure:
-
Anesthetize the cat and maintain a stable physiological state.
-
Perform a thoracotomy to expose the heart.
-
Carefully insert a calibrated heat clearance probe into the left ventricular myocardium.
-
Allow the probe and tissue temperature to equilibrate.
-
Record the baseline power required to maintain the probe's temperature.
-
Administer this compound intravenously.
-
Continuously record the power supplied to the probe. An increase in myocardial blood flow will lead to greater heat dissipation, requiring more power to maintain the probe's temperature.
-
The change in power is then used to calculate the change in myocardial blood flow.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the non-competitive inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[3] This inhibition reduces the uptake of adenosine from the extracellular space into cells like erythrocytes and endothelial cells. The resulting increase in interstitial adenosine concentration leads to the activation of adenosine receptors on various cell types, including cardiac myocytes and vascular smooth muscle cells.
Adenosine Signaling in Cardiac Myocytes
The increased extracellular adenosine activates G-protein coupled adenosine receptors on the surface of cardiac myocytes. The primary receptors involved in the heart are A1, A2A, A2B, and A3.
-
A1 Receptor Activation: Primarily coupled to Gi proteins, activation of A1 receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This has a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.[4]
-
A2A and A2B Receptor Activation: These receptors are typically coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels, leading to vasodilation in the coronary arteries.[5]
-
A3 Receptor Activation: Also coupled to Gi, its activation is implicated in cardioprotective effects, such as ischemic preconditioning.[6]
The net effect of increased adenosine in the heart is a complex interplay of these receptor-mediated signaling pathways, generally leading to increased coronary blood flow and a decrease in myocardial oxygen demand.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardiovascular effects of this compound in an animal model.
Conclusion
This compound has been studied in a variety of animal models, demonstrating clear cardiovascular effects primarily mediated by the inhibition of adenosine uptake. The provided protocols and data summaries offer a foundation for researchers to build upon for future preclinical investigations. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in different species and to explore its therapeutic potential in various disease models.
References
- 1. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]
- 3. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Hexobendine's Effects on Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the physiological and pharmacological effects of Hexobendine on blood flow. The included protocols are based on methodologies reported in peer-reviewed scientific literature.
Overview of this compound's Vasoactive Properties
This compound is a coronary vasodilator that primarily exerts its effects through the inhibition of adenosine uptake into erythrocytes and other cells. This leads to an increase in the extracellular concentration of adenosine, a potent endogenous vasodilator, which then acts on its receptors in vascular smooth muscle to promote relaxation and increase blood flow.
Key Signaling Pathway
The vasodilatory effect of this compound is predominantly mediated by the potentiation of the adenosine signaling pathway. By blocking the equilibrative nucleoside transporter 1 (ENT1), this compound prevents the reuptake of adenosine from the interstitial fluid, leading to its accumulation. This increased extracellular adenosine activates A2A adenosine receptors on vascular smooth muscle cells, triggering a cascade that results in vasodilation and increased blood flow.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various blood flow parameters as reported in scientific literature.
| Parameter | Species | Dosage/Concentration | Effect | Reference |
| Myocardial Blood Flow | Cat | 0.25 mg/kg (intravenous) | Marked increase (duration approx. 45 min) | [1] |
| Systemic Arterial Pressure | Cat | 0.5 and 1.0 mg/kg (intravenous) | Decreased | [1] |
| Myocardial Contractility | Rabbit | 5 x 10⁻⁶ g/mL | Protected against hypoxia-induced decrease | [1] |
| Adenosine Uptake | Rat | Not specified | Considerably inhibited in erythrocytes | [2] |
| Cerebral Blood Flow | Human | Not specified | Improved in patients with cerebrovascular disease | [3][4] |
Experimental Protocols
In Vivo Measurement of Myocardial Blood Flow in an Animal Model
This protocol is based on the heat clearance technique used to measure myocardial blood flow in anesthetized cats.
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., cat) with a suitable anesthetic agent (e.g., pentobarbitone sodium).
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Insert catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery).
-
Thermocouple Implantation: Carefully insert fine thermocouples into the myocardium of the left ventricle.
-
Baseline Measurement: Allow the animal to stabilize and record baseline myocardial blood flow using the heat clearance principle. This involves measuring the dissipation of a small amount of heat applied by the thermocouple, which is proportional to blood flow.
-
This compound Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.25 mg/kg).
-
Data Acquisition: Continuously record myocardial blood flow for a defined period (e.g., 60 minutes) post-administration. Simultaneously, monitor and record systemic arterial blood pressure.
-
Data Analysis: Calculate the percentage change in myocardial blood flow from baseline at various time points after this compound administration.
In Vitro Measurement of Adenosine Uptake Inhibition in Erythrocytes
This protocol describes an assay to determine the inhibitory effect of this compound on adenosine uptake in isolated erythrocytes.
Protocol:
-
Erythrocyte Isolation: Obtain fresh whole blood and isolate erythrocytes by centrifugation and washing with a suitable buffer (e.g., phosphate-buffered saline).
-
Pre-incubation: Pre-incubate a suspension of erythrocytes with varying concentrations of this compound or a vehicle control for a specified time at room temperature.
-
Initiation of Uptake: Add a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine) to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 2 minutes), terminate the uptake by adding a cold stop solution containing a potent adenosine uptake inhibitor (e.g., dipyridamole) and rapidly centrifuging the cells to separate them from the incubation medium.
-
Quantification: Lyse the erythrocyte pellet and measure the amount of incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of adenosine uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of adenosine uptake).
Ex Vivo Measurement of Coronary Vasodilation using the Langendorff Heart Preparation
This protocol allows for the direct assessment of this compound's effects on coronary blood flow in an isolated heart, independent of systemic and neural influences.
Experimental Workflow:
Protocol:
-
Heart Isolation: Anesthetize the animal (e.g., rat or rabbit) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) and record baseline coronary flow rate by collecting the coronary effluent.
-
This compound Administration: Introduce this compound into the perfusion buffer at various concentrations to establish a dose-response relationship.
-
Data Collection: For each concentration, allow the coronary flow to reach a steady state and measure the flow rate. Optionally, a balloon catheter can be inserted into the left ventricle to measure left ventricular developed pressure (LVDP) as an index of cardiac contractility.
-
Data Analysis: Plot the percentage change in coronary flow against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal vasodilatory effect).
In Vitro Measurement of Vascular Smooth Muscle Tension
This protocol assesses the direct effect of this compound on the contractility of isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate a segment of an artery (e.g., rat thoracic aorta) and cut it into rings.
-
Mounting: Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot a concentration-response curve and calculate the EC50 value for vasorelaxation.
References
- 1. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on cerebral hemispheric blood flow and metabolism. Preliminary clinical observations concerning its use in ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Effects of this compound on cerebral blood flow and metabolism in cerebrovascular disease [storkapp.me]
Hexobendine Dosage for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexobendine dosage and administration for preclinical research, based on available scientific literature. The information is intended to guide researchers in designing and executing in vivo and in vitro studies to investigate the pharmacological effects of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various preclinical models.
Table 1: In Vivo Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Anesthetized Cats | Intravenous (IV) | 0.25 mg/kg | Marked increase in myocardial blood flow without affecting contractility or blood pressure. | [1] |
| 0.5 - 1.0 mg/kg | Decreased systemic arterial blood pressure and myocardial contractility. | [1] | ||
| Rats | Intravenous (IV) | 0.5 mg/kg | Used for pharmacokinetic studies to determine tissue distribution and elimination half-life. | [2] |
| Rats (Hypoxia Model) | Oral (gavage) | 10 - 100 mg/kg | Significantly improved hypoxia-induced alterations in cardiac metabolism (e.g., preserved ATP levels). |
Table 2: In Vitro Studies
| System | Concentration | Observed Effects | Reference(s) |
| Isolated Rabbit Atria | 5 x 10⁻⁶ g/mL (5 µg/mL) | Protected against the decrease in contractility following oxygen removal. | [1] |
| Rat Erythrocytes | Not specified | Considerable inhibition of adenosine uptake. |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of adenosine uptake by cells. This leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors on the cell surface, primarily the A2A and A2B receptors on vascular smooth muscle and endothelial cells. Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately result in vasodilation and other physiological effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In Vivo Cardiovascular Study in Anesthetized Cats
Objective: To evaluate the acute cardiovascular effects of intravenously administered this compound.
Materials:
-
This compound for intravenous administration (dissolved in a suitable vehicle such as sterile saline or 5% dextrose solution).
-
Anesthetic agent (e.g., pentobarbital sodium).
-
Catheters for drug administration and blood pressure monitoring.
-
Equipment for monitoring cardiovascular parameters (e.g., electrocardiogram (ECG), blood pressure transducer, flow probe for myocardial blood flow).
Protocol:
-
Anesthetize the cat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Surgically place catheters in a suitable artery (e.g., femoral artery) for continuous blood pressure monitoring and in a vein (e.g., femoral vein) for intravenous drug administration.
-
If measuring myocardial blood flow, place a flow probe around a coronary artery.
-
Allow the animal to stabilize after surgical procedures and record baseline cardiovascular parameters for a sufficient period.
-
Administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.25 mg/kg).
-
Continuously monitor and record cardiovascular parameters, including heart rate, systemic arterial blood pressure, and myocardial blood flow, for a defined period post-administration (e.g., 45-60 minutes).
-
For dose-response studies, administer increasing doses of this compound (e.g., 0.5 mg/kg and 1.0 mg/kg) after a suitable washout period or in a separate cohort of animals, while continuing to monitor cardiovascular parameters.
-
At the end of the experiment, euthanize the animal using an approved method.
Experimental Workflow:
Caption: Workflow for in vivo cardiovascular study in cats.
In Vivo Study in a Rat Model of Hypoxia
Objective: To assess the effect of orally administered this compound on cardiac metabolism during hypoxia.
Materials:
-
This compound for oral administration (e.g., suspended in a vehicle like water, 0.5% carboxymethyl cellulose, or saline).
-
Oral gavage needles suitable for rats.
-
Hypoxia chamber or a method to induce a hypoxic state.
-
Equipment for tissue collection and metabolic analysis.
Protocol:
-
Acclimate rats to the experimental conditions.
-
Administer this compound orally by gavage at the desired doses (e.g., 10, 50, 100 mg/kg) or the vehicle control to respective groups of rats.
-
At a predetermined time after drug administration, induce hypoxia in the animals according to the established model.
-
At the end of the hypoxic period, euthanize the animals and rapidly collect cardiac tissue.
-
Process the tissue for the analysis of metabolic parameters such as ATP, ADP, AMP, creatine phosphate, glycogen, glucose, and lactate using appropriate biochemical assays.
-
Compare the metabolic profiles of the this compound-treated groups with the control group to determine the protective effects of the drug.
Experimental Workflow:
Caption: Workflow for oral this compound study in a rat hypoxia model.
In Vitro Adenosine Uptake Inhibition Assay
Objective: To determine the inhibitory effect of this compound on adenosine uptake in a cellular system (e.g., erythrocytes or cultured cells).
Materials:
-
This compound stock solution (e.g., dissolved in DMSO).
-
Cell suspension (e.g., washed rat erythrocytes or a suitable cell line).
-
Radiolabeled adenosine (e.g., [³H]-adenosine).
-
Assay buffer.
-
Scintillation counter and vials.
Protocol:
-
Prepare a suspension of cells in the assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Initiate the uptake reaction by adding radiolabeled adenosine to the cell suspension.
-
Incubate for a short, defined time to measure the initial rate of uptake.
-
Terminate the uptake by rapidly separating the cells from the assay medium (e.g., by centrifugation through an oil layer or rapid filtration).
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the percentage of inhibition of adenosine uptake for each this compound concentration and determine the IC₅₀ value.
Experimental Workflow:
References
- 1. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine kinase inhibition augments conducted vasodilation and prevents left ventricle diastolic dysfunction in HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Elucidating the Mechanism of Action of Hexobendine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine is a coronary vasodilator with a multi-faceted mechanism of action. Primarily, it is recognized for its potent inhibition of adenosine uptake into cells, which increases the extracellular concentration of adenosine, a key endogenous vasodilator. Additionally, evidence suggests that this compound may exert effects through the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This dual action leads to the accumulation of these second messengers, promoting vasodilation and inhibiting platelet aggregation.
These application notes provide detailed protocols for a suite of in vitro assays designed to investigate and quantify the key aspects of this compound's mechanism of action. The described methods will enable researchers to assess its potency as an adenosine reuptake inhibitor and a phosphodiesterase inhibitor, and to quantify its functional effects on vascular tone and platelet activity.
Adenosine Uptake Inhibition Assay
This assay directly measures the ability of this compound to block the transport of adenosine into cells, a key component of its vasodilatory effect. Erythrocytes (red blood cells) are a suitable and readily available cell type for this assay, as they express equilibrative nucleoside transporters (ENTs) responsible for adenosine uptake.[1]
Data Presentation: Adenosine Uptake Inhibition
| Compound | Cell Type | Transporter Target | IC50 / Ki |
| This compound | Human Erythrocytes | ENT1/ENT2 | Data to be determined |
| Dipyridamole | Human Erythrocytes | ENT1/ENT2 | ~0.5 µM |
| S-(p-Nitrobenzyl)-6-thioinosine (NBMPR) | Human Erythrocytes | ENT1 | ~0.1-1 nM |
Experimental Protocol: Radiolabeled Adenosine Uptake Assay in Human Erythrocytes
Objective: To determine the IC50 value of this compound for the inhibition of adenosine uptake.
Materials:
-
Freshly isolated human erythrocytes
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Adenosine (radiolabeled)
-
Unlabeled adenosine
-
This compound stock solution (in DMSO)
-
Dipyridamole (positive control)
-
Ice-cold stop buffer (KRH buffer with 10 µM NBMPR)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Erythrocyte Preparation:
-
Obtain fresh human blood collected in heparinized tubes.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with ice-cold KRH buffer.
-
Resuspend the final pellet to a 10% hematocrit in KRH buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in KRH buffer. Include a vehicle control (DMSO) and a positive control (dipyridamole).
-
In microcentrifuge tubes, add 50 µL of the erythrocyte suspension.
-
Add 50 µL of the this compound dilutions or controls to the respective tubes.
-
Pre-incubate the tubes for 10 minutes at 37°C.
-
-
Uptake Reaction:
-
Prepare a solution of [³H]-Adenosine in KRH buffer at a final concentration of 1 µM.
-
Initiate the uptake by adding 100 µL of the [³H]-Adenosine solution to each tube.
-
Incubate for a short, defined period (e.g., 30-60 seconds) at 37°C. This time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Stop the reaction by adding 1 mL of ice-cold stop buffer to each tube.
-
Immediately centrifuge the tubes at 14,000 x g for 1 minute at 4°C.
-
Aspirate the supernatant carefully.
-
Wash the pellet twice more with 1 mL of ice-cold stop buffer.
-
-
Quantification:
-
Lyse the final erythrocyte pellet by adding 200 µL of 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
This compound inhibits adenosine transporters (ENTs).
Workflow for the adenosine uptake inhibition assay.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of various PDE isoforms. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, contributing to vasodilation and other physiological effects.
Data Presentation: PDE Inhibition Profile
Specific IC50 values for this compound against different PDE isoforms are not well-documented in publicly available literature. The table below is a template for presenting such data once determined.
| PDE Isoform | Substrate | This compound IC50 |
| PDE1 | Ca²⁺/CaM-stimulated | Data to be determined |
| PDE2 | cGMP-stimulated | Data to be determined |
| PDE3 | cGMP-inhibited | Data to be determined |
| PDE4 | cAMP-specific | Data to be determined |
| PDE5 | cGMP-specific | Data to be determined |
Experimental Protocol: Generic Fluorogenic PDE Activity Assay
Objective: To screen this compound for inhibitory activity against a panel of PDE isoforms and determine its IC50 values.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-5)
-
PDE assay buffer (specific to each isoform)
-
Fluorescently-labeled cAMP or cGMP substrate (e.g., FAM-cAMP/cGMP)
-
This compound stock solution (in DMSO)
-
Selective PDE inhibitors for positive controls (e.g., IBMX, Rolipram for PDE4, Sildenafil for PDE5)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant PDE enzymes to their optimal working concentration in the respective assay buffer.
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Dilute the fluorescent substrate to the desired concentration in assay buffer.
-
-
Assay Setup:
-
To each well of a 384-well plate, add 5 µL of the this compound dilutions or controls.
-
Add 10 µL of the diluted PDE enzyme solution to each well.
-
Include wells with buffer only (no enzyme) as a background control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction (if required by the specific kit).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of PDE activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
This compound may inhibit phosphodiesterases (PDEs).
Workflow for the phosphodiesterase inhibition assay.
Measurement of Intracellular cAMP and cGMP Levels
This assay quantifies the downstream effect of PDE inhibition by measuring the accumulation of cyclic nucleotides in target cells, such as vascular smooth muscle cells (VSMCs).
Data Presentation: Effect on Intracellular Cyclic Nucleotides
| Cell Type | Treatment | Fold Increase in cAMP | Fold Increase in cGMP |
| Rat Aortic VSMCs | This compound (10 µM) | Data to be determined | Data to be determined |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (10 µM) | Data to be determined | Data to be determined |
Experimental Protocol: cAMP/cGMP Immunoassay (ELISA-based)
Objective: To measure the effect of this compound on intracellular cAMP and cGMP levels in cultured cells.
Materials:
-
Cultured vascular smooth muscle cells or endothelial cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PDE inhibitors (e.g., IBMX as a positive control)
-
Cell lysis buffer
-
Commercially available cAMP and cGMP ELISA kits
-
Microplate reader capable of absorbance measurement
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24- or 48-well plates and grow to confluence.
-
Replace the medium with serum-free medium for 2-4 hours before treatment.
-
Treat the cells with various concentrations of this compound or controls for a defined period (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add the cell lysis buffer provided in the ELISA kit to each well.
-
Incubate on ice for 10-20 minutes.
-
-
Immunoassay:
-
Perform the cAMP and cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to antibody-coated wells.
-
Adding a fixed amount of HRP-labeled cAMP or cGMP.
-
Incubating to allow for competitive binding.
-
Washing the wells to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the supplied standards.
-
Calculate the concentration of cAMP and cGMP in the cell lysates from the standard curve.
-
Normalize the cyclic nucleotide concentration to the total protein concentration of the lysate.
-
Express the results as fold change over the vehicle-treated control.
-
In Vitro Vasodilation Assay (Aortic Ring Assay)
This functional assay directly assesses the vasodilatory properties of this compound on isolated arterial segments.
Data Presentation: Vasodilatory Effect
| Agonist (Pre-constriction) | This compound EC50 | Maximum Relaxation (%) |
| Phenylephrine (1 µM) | Data to be determined | Data to be determined |
| U46619 (0.1 µM) | Data to be determined | Data to be determined |
Experimental Protocol: Isolated Rat Aortic Ring Assay
Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-constricted aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine or U46619 (vasoconstrictors)
-
This compound stock solution (in DMSO)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 60 mM KCl.
-
After washing, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). Rings with >80% relaxation are considered endothelium-intact.
-
-
Concentration-Response Curve:
-
Wash the rings and allow them to return to baseline.
-
Pre-constrict the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value and the maximum relaxation (Emax) using non-linear regression analysis.
-
Platelet Aggregation Inhibition Assay
This assay evaluates the effect of this compound on platelet aggregation, a process influenced by adenosine and cyclic nucleotides.
Data Presentation: Anti-platelet Aggregation Activity
| Agonist | This compound IC50 |
| ADP (5 µM) | Data to be determined |
| Collagen (2 µg/mL) | Data to be determined |
Experimental Protocol: Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen)
-
This compound stock solution (in DMSO)
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add different concentrations of this compound or vehicle (DMSO) and incubate for 5 minutes at 37°C.
-
Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
By employing these detailed protocols, researchers can systematically and quantitatively evaluate the multifaceted mechanism of action of this compound, providing valuable insights for drug development and pharmacological studies.
References
Application Notes and Protocols for Cardiovascular Research Using Hexobendine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Hexobendine in cardiovascular research. Detailed protocols for key experiments are outlined to facilitate the investigation of its mechanism of action and therapeutic potential.
Introduction to this compound in Cardiovascular Research
This compound is a potent coronary vasodilator with a primary mechanism of action involving the inhibition of adenosine uptake into erythrocytes and endothelial cells.[1][2] This inhibition leads to an increase in the extracellular concentration of endogenous adenosine, which then acts on its receptors to elicit vasodilation and other cardioprotective effects.[2][3] Research applications of this compound primarily focus on its effects on myocardial blood flow, cardiac metabolism, and its potential as an anti-anginal agent.
Mechanism of Action: Adenosine Uptake Inhibition
This compound's principal cardiovascular effect stems from its ability to block the equilibrative nucleoside transporter 1 (ENT1), the primary transporter responsible for adenosine clearance from the extracellular space.[4][5][6] By inhibiting ENT1, this compound effectively increases the local concentration of adenosine in the vicinity of its receptors on vascular smooth muscle and other cardiac cells. This leads to the activation of adenosine receptors, resulting in vasodilation and a subsequent increase in coronary blood flow.[2]
References
- 1. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]
- 5. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equilibrative nucleoside transporter 1 plays an essential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacology Research Applications of Hexobendine: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobendine is a potent vasodilator and adenosine reuptake inhibitor that has been investigated for its neuropharmacological applications, primarily in the context of cerebrovascular disorders. By blocking the equilibrative nucleoside transporter 1 (ENT1), this compound increases the extracellular concentration of adenosine, a critical neuromodulator with significant effects on cerebral blood flow, neuronal excitability, and inflammation. These application notes provide a comprehensive overview of the research applications of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action in the central nervous system is the inhibition of adenosine reuptake.[1][2] By blocking nucleoside transporters, it increases the concentration of endogenous adenosine in the extracellular space. This elevated adenosine then acts on its G protein-coupled receptors, principally the A1 and A2A subtypes, to elicit a range of physiological effects.
-
Adenosine A1 Receptor (A1R) Activation: A1R activation is generally neuroprotective. It leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately causes hyperpolarization of neurons and reduces the release of excitatory neurotransmitters like glutamate, thus protecting against excitotoxicity.
-
Adenosine A2A Receptor (A2AR) Activation: A2ARs, when activated, stimulate adenylyl cyclase, leading to an increase in cAMP. In the context of the vasculature, this signaling promotes vasodilation and increases cerebral blood flow. In immune cells like microglia, A2AR activation can have complex, often pro-inflammatory effects, but can also contribute to anti-inflammatory responses under certain conditions.
Quantitative Data
While specific Ki or IC50 values for this compound's inhibition of adenosine transporters and phosphodiesterases are not consistently reported in recent literature, older studies have demonstrated its potent inhibitory effect on adenosine uptake in various cell types, including erythrocytes and platelets.[3][4][5] Its effects on cerebral blood flow have been documented in clinical and preclinical studies.[6]
Table 1: Summary of this compound's Effects
| Parameter | Effect | Species/Model | Notes |
| Adenosine Uptake | Inhibition | Human, Rat, Guinea-Pig Erythrocytes | This compound is a potent inhibitor of adenosine transport into red blood cells, a commonly used model for studying nucleoside transporters.[3][4][5] |
| Cerebral Blood Flow | Increase | Humans (Patients with cerebrovascular disease) | Intravenous administration of this compound has been shown to increase cerebral blood flow.[6] |
| Myocardial Metabolism | Protection against hypoxia-induced metabolic changes | Rat | Oral administration of this compound (10-100 mg/kg) significantly improved alterations in cardiac metabolism induced by hypoxia.[5] |
Signaling Pathways
The neuropharmacological effects of this compound are mediated by the downstream signaling pathways of adenosine receptors. The following diagrams illustrate the principal signaling cascades initiated by increased extracellular adenosine.
Experimental Protocols
The following are representative protocols for key experiments relevant to the neuropharmacological investigation of this compound.
Protocol 1: In Vitro Adenosine Uptake Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on adenosine uptake in a cultured cell line.
Materials:
-
Cultured neuronal or glial cells (e.g., SH-SY5Y, U-87 MG)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]-Adenosine (radiolabeled)
-
This compound
-
Dipyridamole (positive control)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluency.
-
Preparation of Solutions: Prepare stock solutions of this compound and dipyridamole in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.
-
Assay: a. Wash the cells twice with warm PBS. b. Pre-incubate the cells with various concentrations of this compound, dipyridamole, or vehicle for 15 minutes at 37°C. c. Initiate the uptake by adding [³H]-adenosine to each well to a final concentration of 1 µM. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to scintillation vials.
-
Quantification: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol outlines a common procedure for inducing ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution for injection
-
Saline (vehicle control)
-
Triphenyltetrazolium chloride (TTC) for infarct staining
-
Perfusion apparatus
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: a. Ligate the ECA and the CCA. b. Make a small incision in the CCA. c. Introduce the nylon suture through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). d. The duration of occlusion is typically 60-90 minutes for transient MCAO.
-
Drug Administration: Administer this compound or vehicle intraperitoneally or intravenously at a predetermined time point (e.g., before, during, or after ischemia).
-
Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: a. Anesthetize the rat and perfuse transcardially with saline followed by formalin. b. Harvest the brain and section it into coronal slices. c. Stain the slices with TTC. Healthy tissue will stain red, while the infarcted area will remain white. d. Quantify the infarct volume using image analysis software.
Conclusion
This compound serves as a valuable research tool for investigating the neuropharmacological roles of adenosine in the central nervous system. Its ability to increase extracellular adenosine makes it particularly relevant for studies on cerebrovascular regulation and neuroprotection in ischemic conditions. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the therapeutic potential of adenosine-modulating agents in neurological disorders. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including its specific binding kinetics and its effects on a broader range of neurotransmitter systems.
References
- 1. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on cerebral hemispheric blood flow and metabolism. Preliminary clinical observations concerning its use in ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Hexobendine
Application Note
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Hexobendine in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, accuracy, and precision. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a standardized procedure for the determination of this compound.
Introduction
This compound is a coronary vasodilator that was used in the treatment of angina pectoris. It acts by inhibiting the cellular uptake of adenosine, thereby increasing its concentration in the plasma and exerting its vasodilatory effects.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for an HPLC method for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions outlined below have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity LC system or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.6, 20mM) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 226 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Phosphate Buffer (20mM, pH 4.6): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.6 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.
Mobile Phase: Mix acetonitrile and 20mM phosphate buffer (pH 4.6) in a ratio of 80:20 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation: For the analysis of a pharmaceutical formulation (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Dilute the filtered solution with the mobile phase to obtain a final concentration within the range of the calibration curve.
Method Validation Parameters
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day ≤ 2.0%; Inter-day ≤ 2.0% |
| Specificity | No interference from excipients at the retention time of this compound |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway of this compound's Cardioprotective Effect
This compound's primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes and endothelial cells. This leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors on vascular smooth muscle cells, causing vasodilation and increased coronary blood flow. Furthermore, under hypoxic conditions, this compound helps maintain myocardial energy metabolism.[1]
Caption: Mechanism of action of this compound.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical dosage forms. The method is simple, accurate, and precise, providing reliable results. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers and analysts.
References
Application Notes and Protocols for Langendorff Perfusion System with Hexobendine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences. This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Hexobendine, a potent coronary vasodilator and adenosine uptake inhibitor.
This compound is known to elicit a negative chronotropic (decrease in heart rate) and inotropic (decrease in contractility) effect on the myocardium.[1][2] Its primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes and endothelial cells, thereby increasing the extracellular concentration of endogenous adenosine.[3][4][5] This elevation in local adenosine levels leads to the activation of adenosine receptors, particularly the A2A subtype, which mediates coronary vasodilation.[6] The Langendorff setup is an ideal platform to meticulously characterize the dose-dependent effects of this compound on myocardial performance and coronary hemodynamics.
These protocols will guide researchers through the preparation of the isolated heart, the administration of this compound, and the subsequent measurement and analysis of key cardiac functional parameters.
Data Presentation
Table 1: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
To prepare, dissolve the salts in distilled water and bubble with 95% O₂ and 5% CO₂ (carbogen gas) to maintain a physiological pH of 7.4.[7][8][9]
Table 2: Dose-Dependent Effects of this compound on Cardiac Function in the Isolated Perfused Rat Heart
| This compound (µg/mL) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| 0 (Baseline) | 200 ± 3 | 105 ± 7 | 15 ± 2 | 2300 ± 150 | -1700 ± 120 |
| 5 | 136 ± 6[1] | 95 ± 6 | 18 ± 2.5 | 2000 ± 130 | -1500 ± 110 |
| 10 | 125 ± 5 | 88 ± 5 | 22 ± 3 | 1800 ± 120 | -1300 ± 100 |
| 20 | 110 ± 4 | 75 ± 4 | 25 ± 3.5 | 1600 ± 110 | -1100 ± 90 |
Data are presented as mean ± standard deviation. Heart rate data at 5 µg/mL is derived from Bester et al. (1971).[1] All other data for LVDP, Coronary Flow, +dP/dt_max, and -dP/dt_max are hypothetical and for illustrative purposes to demonstrate the expected physiological response to this compound, based on its known negative inotropic and vasodilatory properties.
Experimental Protocols
Animal Preparation and Heart Excision
-
Animal Model: Male Sprague-Dawley rat (250-300g) is a commonly used model.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
Heparinization: Once the animal is deeply anesthetized, inject heparin (500 IU/kg) into the femoral vein to prevent blood clotting.
-
Thoracotomy: Perform a midline thoracotomy to expose the heart and great vessels.
-
Heart Excision: Carefully dissect the heart, ensuring to leave a sufficient length of the aorta (at least 2-3 mm) for cannulation. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[10][11][12]
Langendorff Perfusion Setup and Heart Mounting
-
Apparatus Preparation: Prime the Langendorff apparatus with warm (37°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer, ensuring no air bubbles are present in the tubing.
-
Aortic Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a surgical suture.[12]
-
Initiation of Perfusion: Start retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg). The heart should resume spontaneous contractions.
-
Left Ventricular Pressure Measurement: Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve via an incision in the left atrium. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
This compound Administration Protocol
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol, depending on solubility). From this stock, create a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 5, 10, 20 µg/mL). A concentration of 5 x 10⁻⁶ g/ml has been shown to be effective in isolated rabbit atria.[13]
-
Dose-Response Protocol:
-
Following the stabilization period, perfuse the heart with Krebs-Henseleit buffer containing the lowest concentration of this compound (e.g., 5 µg/mL).
-
Maintain perfusion with this concentration for a 15-20 minute equilibration period, or until a stable response is observed. Record all functional parameters.
-
Wash out the drug by perfusing with drug-free Krebs-Henseleit buffer for 15-20 minutes, or until parameters return to baseline.
-
Repeat steps 1-3 for each subsequent concentration of this compound in a cumulative or non-cumulative manner.
-
Measurement of Cardiac Parameters
The following parameters should be measured or calculated from the acquired data:
-
Heart Rate (HR): Measured in beats per minute (bpm).
-
Left Ventricular Developed Pressure (LVDP): Calculated as the difference between left ventricular systolic pressure and left ventricular end-diastolic pressure (mmHg).
-
Coronary Flow (CF): Measured by collecting the coronary effluent over a timed period (mL/min).
-
Maximum Rate of Pressure Development (+dP/dt_max): The peak positive value of the first derivative of the left ventricular pressure signal (mmHg/s), an index of myocardial contractility.
-
Maximum Rate of Pressure Decline (-dP/dt_max): The peak negative value of the first derivative of the left ventricular pressure signal (mmHg/s), an index of myocardial relaxation.
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: this compound's mechanism of action.
References
- 1. journals.co.za [journals.co.za]
- 2. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]
- 3. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. teknova.com [teknova.com]
- 9. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. transonic.com [transonic.com]
- 13. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Hexobendine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is critical for experimental success. Hexobendine, a vasodilator and adenosine uptake inhibitor, can present solubility challenges in aqueous solutions, potentially leading to inaccurate results and experimental variability. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
This compound is sparingly soluble in aqueous solutions. Due to its chemical structure, it is considered a hydrophobic compound, and achieving high concentrations in purely aqueous buffers like phosphate-buffered saline (PBS) can be difficult.
Q2: Why does my this compound precipitate when I add it to my cell culture medium or buffer?
Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases significantly.
Q3: What is the best way to prepare a working solution of this compound for my experiments?
The recommended method is to first prepare a high-concentration stock solution in an organic solvent such as DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically less than 0.5%).
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, visually inspect the thawed stock solution for any signs of precipitation.
Q5: Can I heat the solution to improve this compound's solubility?
Gentle warming can sometimes aid in the dissolution of compounds. However, the stability of this compound to heat in aqueous solutions is not well-documented. Therefore, prolonged or high-temperature heating is not recommended as it may lead to degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in my aqueous buffer. | This compound has very low aqueous solubility. | 1. Do not attempt to dissolve this compound directly in an aqueous buffer. 2. Prepare a concentrated stock solution in an organic solvent like DMSO. |
| A precipitate forms immediately after diluting my DMSO stock solution into the aqueous buffer. | The final concentration of this compound is too high for the aqueous environment. The concentration of DMSO in the final solution is too low to maintain solubility. | 1. Lower the final working concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within a range that does not affect your experimental model. 3. Try a stepwise dilution of the stock solution into the buffer while vortexing to ensure rapid mixing. |
| The solution is cloudy or hazy after dilution. | This may indicate the formation of very fine precipitates or an unstable colloidal suspension. | 1. Centrifuge the solution at high speed and use the supernatant, after verifying the concentration. 2. Filter the solution through a 0.22 µm filter, and then confirm the concentration of the filtrate. 3. Consider the use of a solubilizing agent or a different buffer system if your experimental design allows. |
| I am seeing inconsistent results in my experiments. | This could be due to inconsistent concentrations of soluble this compound. | 1. Always prepare fresh working solutions from your stock solution for each experiment. 2. Visually inspect for any precipitation before adding the solution to your experiment. 3. Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles. |
Physicochemical Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₄N₂O₁₀ |
| Molecular Weight | 592.7 g/mol |
| CAS Number | 54-03-5 |
| Aqueous Solubility | Sparingly soluble |
| DMSO Solubility | Soluble |
| Ethanol Solubility | Soluble |
Experimental Protocol: Preparation of a this compound Working Solution
This protocol describes the recommended method for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (to no more than 37°C) can be applied briefly.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution with your aqueous buffer to achieve the final desired working concentration.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Visual Guides
Caption: Experimental workflow for preparing a this compound solution.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified diagram of this compound's effect on adenosine signaling.
Technical Support Center: Optimizing Hexobendine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Hexobendine concentration for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
This compound's primary mechanism of action is the inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1. By blocking these transporters, this compound prevents the uptake of nucleosides like adenosine from the extracellular space into the cell. This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors and trigger downstream signaling pathways.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Based on published studies, a broad starting range to consider is 10 nM to 100 µM. For inhibition of nucleoside transport, IC50 values can be in the nanomolar to low micromolar range, while for observing effects on cell growth or viability, higher concentrations in the micromolar range are often necessary.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilution: When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How does this compound affect cell viability?
This compound can inhibit the growth of various cell lines, with reported IC50 values being greater than or equal to 100 µM.[1] However, in cells that are dependent on external nucleosides for growth, this compound can be effective at lower concentrations. For instance, a concentration of 40 µM has been shown to completely inhibit the growth of nucleoside-dependent S49 cells.[1] It is crucial to perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound on nucleoside transport.
-
Possible Cause 1: Low Expression of Equilibrative Nucleoside Transporters (ENTs) in your cell line.
-
Troubleshooting Step: Verify the expression level of ENT1 in your cell line of interest using techniques like qPCR or Western blotting. Cell lines exhibit varying sensitivity to this compound, with IC50 values for uridine transport inhibition ranging from 5-30 nM in sensitive cells to over 1 µM in less sensitive cells.[1] If ENT1 expression is low, consider using a different cell line known to have high ENT1 expression.
-
-
Possible Cause 2: Degradation of this compound in the culture medium.
-
Troubleshooting Step: While specific data on this compound's stability in cell culture medium is limited, it is good practice to prepare fresh dilutions of this compound in your medium for each experiment. Avoid storing this compound in culture medium for extended periods.
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting Step: Review your experimental protocol. Ensure that the incubation time with this compound is sufficient. For nucleoside transport assays, short incubation times are often used. Optimize the concentration of the radiolabeled nucleoside substrate and the duration of the uptake measurement to be within the linear range.
-
Problem: I am observing unexpected or off-target effects.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Step: High concentrations of any compound can lead to non-specific effects. Perform a careful dose-response analysis and use the lowest effective concentration that produces the desired outcome. Compare your findings with published data for similar cell types and experimental setups.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line(s) | Concentration/IC50 | Reference |
| Uridine Transport Inhibition (IC50) | Human erythrocytes, S49, P388 cells | 5 - 30 nM | [1] |
| CHO, Novikoff cells | > 1 µM | [1] | |
| Cell Growth Inhibition (IC50) | Various cell lines | ≥ 100 µM | [1] |
| Complete Growth Inhibition | Nucleoside-dependent S49 cells | 40 µM | [1] |
| Reduction of Erythrocyte Suspension Viscosity | Human and rat erythrocytes | Starting at 100 µM (10 µM under hyperosmolal conditions) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Inhibiting Nucleoside Uptake
This protocol provides a general framework for a radiolabeled nucleoside uptake assay.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubation: Wash the cell monolayer twice with warm uptake buffer. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer with DMSO).
-
Initiate Uptake: Add the radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine) to each well at a final concentration within the linear range of uptake for your cell line.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The exact time should be optimized to ensure initial uptake rates are measured.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer (e.g., PBS) to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.
Visualizations
Caption: this compound's mechanism of action and downstream signaling.
Caption: General workflow for optimizing this compound concentration.
References
Potential off-target effects of Hexobendine in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the potential off-target effects of Hexobendine in a research setting. Due to the limited availability of comprehensive public data on the off-target profile of this compound, this guide focuses on its known primary mechanisms and potential unintended effects inferred from its structural components and observed cellular actions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action of this compound?
This compound is primarily known for two distinct mechanisms of action:
-
Vasodilation: It directly relaxes smooth muscle, leading to the dilation of blood vessels, particularly cerebral and coronary arteries.
-
Nucleoside Transport Inhibition: It is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), which is responsible for the cellular uptake of nucleosides like adenosine and uridine.
Q2: Are there any known off-target effects of this compound?
Publicly available, comprehensive off-target screening data for this compound against a broad panel of receptors, kinases, and other enzymes is limited. However, some studies suggest potential interactions with other signaling pathways:
-
cAMP Signaling: this compound has been shown to inhibit the high-affinity uptake of cyclic AMP (cAMP) in rat brain tissue, suggesting a potential modulation of cAMP-mediated signaling pathways.[1]
-
Tubulin and DNA Interaction: A compound containing a 3,4,5-trimethoxybenzoyl moiety, which is also present in this compound, has been found to target tubulin and DNA, leading to anticancer effects.[2] This suggests that this compound could potentially have similar interactions, although this has not been directly demonstrated.
Q3: We are observing unexpected changes in cell proliferation/viability in our experiments with this compound. What could be the cause?
Unexpected effects on cell proliferation or viability could stem from several of this compound's known and potential activities:
-
Nucleoside Transport Inhibition: By blocking the uptake of essential nucleosides, this compound can disrupt DNA and RNA synthesis, which is critical for cell proliferation and survival.
-
Potential Tubulin Interaction: If this compound interacts with tubulin, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
Alteration of Adenosine Signaling: By inhibiting adenosine uptake, this compound can increase extracellular adenosine concentrations, which can then activate adenosine receptors and trigger various downstream signaling pathways affecting cell growth and viability.
Q4: Our experimental results are inconsistent when using this compound. What are some common sources of variability?
Inconsistencies in experiments involving this compound can arise from:
-
Cell Line-Specific Expression of ENT1: The primary target of this compound, the nucleoside transporter ENT1, is expressed at varying levels in different cell lines. This can lead to significant differences in the observed potency and effects of the compound.
-
Culture Media Composition: The concentration of nucleosides in the cell culture medium can compete with this compound's effects on nucleoside transport.
-
Compound Stability and Storage: Ensure proper storage of this compound solutions to avoid degradation. Prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: Unexpected Vasodilation or Vasoconstriction in Ex Vivo Tissue Bath Experiments
| Observation | Potential Cause | Troubleshooting Steps |
| Paradoxical Vasoconstriction | Endothelial dysfunction in the isolated vessel, leading to a reduced nitric oxide-mediated relaxation and an unmasking of other signaling pathways. | 1. Assess Endothelial Integrity: Pre-contract the vessel with phenylephrine and then apply acetylcholine to confirm endothelium-dependent relaxation. 2. Investigate Prostaglandin Involvement: Use a cyclooxygenase inhibitor (e.g., indomethacin) to determine if prostaglandins are involved in the constrictive response. |
| Tachyphylaxis (Decreased Response with Repeated Dosing) | Depletion of intracellular signaling molecules or receptor desensitization. | 1. Increase Washout Periods: Allow for a longer washout time between doses to enable the tissue to return to baseline. 2. Cumulative vs. Single Dosing: If using cumulative dosing, consider single-dose experiments to assess desensitization. |
Issue 2: Inconsistent Inhibition of Cell Proliferation in In Vitro Assays
| Observation | Potential Cause | Troubleshooting Steps |
| High Variability Between Experiments | 1. Different Passage Numbers of Cells: Receptor and transporter expression can change with cell passage. 2. Inconsistent Seeding Density: Cell density can affect the response to antiproliferative agents. | 1. Use Cells within a Defined Passage Range: Maintain a consistent cell passage number for all experiments. 2. Standardize Seeding Protocol: Ensure a consistent number of cells are seeded in each well. |
| Lower than Expected Potency | 1. High Nucleoside Concentration in Media: Exogenous nucleosides can counteract the inhibitory effect of this compound on transport. 2. Low Expression of ENT1: The cell line may not express sufficient levels of the transporter. | 1. Use Dialyzed Serum: Consider using dialyzed fetal bovine serum to reduce the concentration of nucleosides in the culture medium. 2. Quantify ENT1 Expression: Use qPCR or Western blotting to determine the relative expression of ENT1 in your cell line compared to a sensitive control line. |
Quantitative Data Summary
| Target Class | Specific Target | Activity | Quantitative Data (IC₅₀/Kᵢ) | Potential Experimental Readout |
| Transporter | Equilibrative Nucleoside Transporter 1 (ENT1) | Inhibition | Not consistently reported across studies | Inhibition of radiolabeled uridine or adenosine uptake |
| Signaling Pathway | cAMP Signaling | Inhibition of cAMP uptake[1] | Not reported | Measurement of intracellular cAMP levels |
| Cytoskeletal | Tubulin (inferred) | Potential disruption of polymerization[2] | Not available for this compound | Cell cycle analysis (G2/M arrest), immunofluorescence of microtubules |
| Genetic Material | DNA (inferred) | Potential interaction[2] | Not available for this compound | DNA damage assays (e.g., comet assay, γH2AX staining) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a specific receptor of interest (e.g., a GPCR) in a competitive binding format.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and this compound to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or a single high concentration for initial screening.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound and calculate the IC₅₀ value.
Protocol 2: In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol can be used to assess the direct vasodilatory effects of this compound.
Materials:
-
Thoracic aorta from a rat or mouse.
-
Krebs-Henseleit buffer.
-
Organ bath system with force transducers.
-
Norepinephrine or other vasoconstrictor.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Pre-contraction: Induce a stable contraction with a vasoconstrictor (e.g., norepinephrine).
-
This compound Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction.
Visualizations
References
- 1. High affinity uptake of cAMP in rat brain: Inhibition by coronary vasodilators dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Hexobendine degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Hexobendine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The degradation of this compound in solution is primarily influenced by its chemical structure, which contains two ester functional groups (benzoic acid esters) and two tertiary amine moieties. The main factors leading to degradation are:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This process is significantly affected by the pH of the solution.
-
Oxidation: The tertiary amine groups can be susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rates of chemical degradation reactions, including hydrolysis and oxidation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor in the stability of this compound due to its ester functional groups. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. Typically, ester hydrolysis is minimized in a slightly acidic to neutral pH range. It is crucial to determine the pH of maximum stability for your specific formulation.
Q3: What are the expected degradation products of this compound?
A3: Based on its structure, the primary degradation products of this compound are expected to be:
-
Hydrolysis Products: 3,4,5-Trimethoxybenzoic acid and the corresponding di-alcohol core resulting from the cleavage of the two ester bonds.
-
Oxidation Products: N-oxide derivatives at one or both of the tertiary amine positions.
Q4: Are there any recommended storage conditions to minimize this compound degradation?
A4: To minimize degradation, this compound solutions should be:
-
Protected from light: Store in amber vials or protect from direct light exposure.
-
Stored at controlled room temperature or refrigerated: The optimal temperature should be determined by stability studies, but lower temperatures generally slow degradation rates.
-
Buffered at an optimal pH: The pH of the solution should be controlled to the range determined to be most stable for this compound.
-
Protected from oxygen: For long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step | Corrective Action |
| Hydrolysis due to improper pH | Measure the pH of the solution. | Adjust the pH to a pre-determined optimal range (typically slightly acidic to neutral) using a suitable buffer system. Conduct a pH-stability profile study to identify the pH of maximum stability. |
| Oxidative degradation | Purge the solution with an inert gas (e.g., nitrogen, argon) and use sealed containers. | Add an antioxidant to the formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT), but compatibility and effectiveness must be tested. |
| Photodegradation | Store the solution in light-protected containers (e.g., amber vials) and minimize exposure to ambient and UV light during handling. | Conduct a photostability study according to ICH guidelines to assess the impact of light and determine the need for light-protective packaging. |
| Elevated temperature | Ensure the storage temperature is controlled and monitored. | Store the solution at a lower temperature (e.g., refrigerated at 2-8 °C) if stability data supports it. Avoid temperature fluctuations. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step | Corrective Action |
| Formation of degradation products | Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and compare their retention times with the unknown peaks. | Use a stability-indicating analytical method capable of separating this compound from all potential degradation products. If the current method is insufficient, it must be redeveloped and revalidated. |
| Interaction with excipients | Analyze a placebo solution (all formulation components except this compound) to see if any peaks correspond to the unknown peaks. | Conduct compatibility studies with all formulation excipients to ensure they do not react with this compound. |
| Contamination | Review sample preparation procedures and ensure all glassware and solvents are clean and of high purity. | Implement stringent cleaning procedures and use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to quantify this compound and separate it from its potential degradation products.
1. Instrument and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Recommended starting column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
The gradient can be optimized to achieve good separation between the parent drug and degradation products.
3. Detection Wavelength:
-
Determine the UV spectrum of this compound in the mobile phase. Select the wavelength of maximum absorbance for detection. A PDA detector is useful for monitoring peak purity.
4. Sample Preparation:
-
Dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Analyze all stressed samples by the developed HPLC method to ensure the degradation products are well-separated from the parent peak.
6. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: pH-Stability Profile Study
This protocol is designed to determine the pH at which this compound has the maximum stability in an aqueous solution.
1. Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers that do not interfere with the analytical method (e.g., phosphate, acetate, borate).
2. Sample Preparation:
-
Prepare solutions of this compound of a known concentration in each of the prepared buffers.
3. Stability Study:
-
Store the buffered solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
4. Analysis:
-
Analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
5. Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of the line will be the apparent first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution (Rs) between this compound and Closest Degradant |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | > 2.0 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | > 2.0 |
| 3% H₂O₂, RT, 24h | 10.5 | 2 | > 2.0 |
| Heat (80°C, 48h) | 8.1 | 1 | > 2.0 |
| Photostability (ICH Q1B) | 12.3 | 2 | > 2.0 |
Table 2: pH-Stability Profile of this compound at 60°C (Hypothetical Data)
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.025 | 27.7 |
| 4.0 | 0.008 | 86.6 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.009 | 77.0 |
| 8.0 | 0.032 | 21.7 |
| 10.0 | 0.150 | 4.6 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Logical flow for troubleshooting this compound degradation.
References
Technical Support Center: Addressing Hexobendine Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving Hexobendine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a vasodilator that also inhibits nucleoside transport across cell membranes. In cell culture, it is utilized to study cellular processes involving nucleoside metabolism and transport, and for its potential effects on cell signaling and growth.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?
Precipitation of this compound in cell culture media is often due to its physicochemical properties and handling. Common causes include:
-
Low Aqueous Solubility: this compound, like many organic compounds, likely has limited solubility in aqueous solutions such as cell culture media.
-
High Concentration: The final concentration of this compound in the media may have exceeded its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[1]
-
pH Sensitivity: The solubility of this compound may be dependent on the pH of the cell culture medium.
-
Interaction with Media Components: Salts (e.g., phosphates, calcium), proteins from serum, and other components in the media can interact with this compound and reduce its solubility.[1]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[1]
Q3: What are the consequences of this compound precipitation in my experiments?
Compound precipitation can significantly impact your experimental results by:
-
Reducing the effective concentration: The actual concentration of soluble this compound available to the cells will be lower than intended, leading to inaccurate dose-response curves.
-
Introducing experimental artifacts: The precipitate itself can be mistaken for microbial contamination or cellular debris under a microscope.
-
Altering media composition: Precipitation can remove other essential media components from the solution through chelation or co-precipitation.[2]
Q4: Can I simply filter out the precipitate?
Filtering the medium to remove the precipitate is generally not recommended. This is because filtering will remove the precipitated this compound, leading to an unknown and lower final concentration of the compound in your experiment.[3]
Troubleshooting Guide
If you encounter this compound precipitation, follow this troubleshooting guide to identify the cause and find a solution.
Step 1: Identify the Stage of Precipitation
| When did the precipitate appear? | Possible Cause(s) | Recommended Action(s) |
| Immediately after adding this compound stock to media | "Solvent Shock", High Concentration, Low Aqueous Solubility | See Protocol 1: Preparing and Adding this compound to Cell Culture Media . |
| After incubation at 37°C | Temperature Fluctuation, Interaction with Media Components | Pre-warm the media to 37°C before adding the this compound stock solution. Evaluate the interaction with serum (see below). |
| In the stock solution itself | Improper Dissolution, High Stock Concentration | Ensure the compound is fully dissolved in the solvent. Gentle warming to 37°C and vortexing may help. Consider preparing a lower concentration stock solution.[1][4] |
Step 2: Implement Corrective Actions
Based on the probable cause, implement one or more of the following solutions.
| Solution | Detailed Recommendation |
| Optimize the Dilution Process | Perform a stepwise serial dilution of the this compound stock solution in pre-warmed (37°C) complete medium. Add the stock solution drop-wise while gently swirling the medium to ensure rapid mixing and avoid localized high concentrations.[1] |
| Adjust Final Solvent Concentration | Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as tolerable for your cells can improve this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Use Solubility Enhancers | If using serum-containing medium, the proteins in the serum, like albumin, can help to keep this compound in solution. Alternatively, solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin can be used for hydrophobic compounds. |
| Modify the Solvent System | For the initial stock solution, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) might improve solubility upon dilution into the aqueous media. |
| Adjust the pH | The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, could improve solubility. |
Experimental Protocols
Protocol 1: Preparing and Adding this compound to Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Prepare this compound Stock Solution:
-
Dissolve this compound in a suitable organic solvent, such as high-purity, anhydrous DMSO, to create a concentrated stock solution (e.g., 10 mM).[1][4]
-
Ensure the compound is completely dissolved. Gentle warming to 37°C and vortexing or sonication can aid dissolution.[4]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Working Dilution (Recommended Method):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution.
-
Add the intermediate dilution to the bulk of the pre-warmed cell culture medium to achieve the final desired concentration. Add it drop-wise while gently swirling the culture flask or plate.
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for Adding this compound to Cell Culture
Caption: Recommended workflow for preparing and adding this compound.
References
Technical Support Center: Improving the Stability of Hexobendine for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Hexobendine during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to this compound degradation and offer solutions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental solutions?
A1: this compound's chemical structure contains two key functional groups susceptible to degradation: benzoate esters and tertiary amines. Therefore, the primary degradation pathways are:
-
Hydrolysis: The ester linkages can be cleaved by water, a reaction that is significantly influenced by the pH of the solution. This process breaks down this compound into 3,4,5-trimethoxybenzoic acid and the corresponding diol.
-
Oxidation: The tertiary amine groups are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
Q2: How can I minimize the degradation of this compound in my stock solutions and experimental media?
A2: To enhance the stability of this compound, consider the following strategies:
-
pH Control: Maintain the pH of your solutions within a weakly acidic to neutral range (ideally pH 4-6), where the rate of hydrolysis of benzoate esters is generally at a minimum.
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Common choices include ascorbic acid or α-tocopherol.
-
Protection from Light: Store stock solutions and experimental setups in the dark or use amber-colored vials to prevent photodegradation.
-
Low Temperature Storage: For long-term storage, keep this compound solutions at low temperatures (-20°C or -80°C). For working solutions, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q3: Are there specific buffers that are recommended or should be avoided for experiments with this compound?
A3: The choice of buffer can impact the stability of this compound.
-
Recommended Buffers: Buffers that maintain a stable pH in the optimal range of 4-6 are suitable. Acetate and citrate buffers are often good choices.
-
Buffers to Use with Caution: Phosphate buffers can sometimes catalyze hydrolysis.[1] It is advisable to test the compatibility of your chosen buffer with this compound in a preliminary stability study. Some biological buffers, like TRIS, have been shown to react with certain drug molecules and may affect their stability and activity.[1]
Q4: My in vitro cell culture experiment runs for several days. How can I ensure the stability of this compound in the culture medium?
A4: Long-term cell culture experiments present challenges due to the presence of components in the media and physiological conditions.
-
Component Interaction: Cell culture media can contain components that may interact with this compound.[2][3][4] For example, some vitamins in the media can be sensitive to light and might contribute to a pro-oxidative environment.[2]
-
Esterase Activity: Cells can release esterases that will accelerate the hydrolysis of this compound's ester bonds.[5]
-
Stabilization Strategies:
-
Consider adding a low concentration of an esterase inhibitor, such as eserine (for CES2-specific inhibition if applicable), to the culture medium.[6][7] However, it is crucial to first determine the potential cytotoxic effects of the inhibitor on your cell line.
-
Replenish the this compound-containing medium at regular intervals to maintain the desired concentration of the active compound.
-
Include control wells with this compound in cell-free medium to assess its degradation rate under your specific experimental conditions.
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over time in an aqueous solution. | Hydrolysis of the ester linkages. | 1. Check and adjust the pH of the solution to a weakly acidic range (pH 4-6).2. Store the solution at a lower temperature (2-8°C for short-term, -20°C for long-term).3. Prepare fresh solutions more frequently. |
| Discoloration or precipitation in the this compound stock solution. | Oxidation of the tertiary amine groups. | 1. Protect the solution from light by using amber vials or storing it in the dark.2. De-gas the solvent before preparing the solution to remove dissolved oxygen.3. Consider adding an antioxidant like ascorbic acid (e.g., 0.1-1 mg/mL) or α-tocopherol.[8][9][10] |
| Inconsistent results in long-term in vitro experiments. | Degradation of this compound in the cell culture medium due to esterase activity. | 1. Incorporate an esterase inhibitor into your experimental design after validating its compatibility with your cells.[11]2. Perform periodic medium changes to replenish the active this compound.3. Analyze the concentration of this compound in the medium at the beginning and end of the experiment using a validated analytical method like HPLC. |
| Precipitation of this compound upon dilution into aqueous buffers. | Poor aqueous solubility of the free base form. | 1. Ensure the pH of the final solution is low enough to maintain the protonated, more soluble form of the tertiary amines.2. Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) in your final dilution, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation products and pathways of this compound.[12][13][14][15][16]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to quantify this compound and its degradation products.[19][20][21][22]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 270 nm based on the trimethoxybenzoyl groups).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
-
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Hydrolysis of this compound
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 2 | 37 | 48 |
| 4 | 37 | 250 |
| 6 | 37 | 180 |
| 8 | 37 | 24 |
| 10 | 37 | 5 |
Note: This data is illustrative and intended to demonstrate the expected trend of ester hydrolysis. Actual values would need to be determined experimentally.
Table 2: Recommended Concentrations of Stabilizing Agents
| Stabilizer | Recommended Concentration | Application Notes |
| Ascorbic Acid | 0.1 - 1 mg/mL | A common antioxidant to prevent oxidative degradation.[8][23][24] |
| α-Tocopherol | 0.01 - 0.1 mg/mL | A lipid-soluble antioxidant, useful in lipid-based formulations or cell culture media with serum.[8][9][10] |
| Eserine | 10 µM | A specific inhibitor for carboxylesterase 2 (CES2).[6][7] Its use in cell culture requires prior cytotoxicity testing. |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound.
References
- 1. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Culture Media | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - OAK Open Access Archive [oak.novartis.com]
- 8. Supplementation of ascorbic acid and alpha-tocopherol is useful to preventing bone loss linked to oxidative stress in elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zeaxanthin in combination with ascorbic acid or alpha-tocopherol protects ARPE-19 cells against photosensitized peroxidation of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Hexobendine Research: Technical Support & Troubleshooting Center
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and answers to frequently asked questions regarding the use of Hexobendine in experimental settings. The primary focus is on identifying and mitigating potential confounding variables to ensure the validity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
General Handling and Preparation
Question: I am observing inconsistent results between experiments performed on different days. Could the stability or solubility of this compound be the issue?
Answer: Yes, inconsistent results can often be traced back to compound handling. This compound, like many small molecules, requires careful preparation.
-
Solubility: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before making aqueous dilutions. Prepare a high-concentration stock and dilute it for your final working solution. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all experimental and control groups to prevent solvent-induced artifacts.
-
Stability: To maintain compound integrity, we recommend preparing fresh working solutions from your DMSO stock immediately before each experiment. Avoid storing this compound in aqueous media for extended periods.
-
Storage: Solid this compound should be stored at -20°C or below, protected from light. Aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Experimental Design and Confounding Variables
Question: My in vitro assay shows unexpected effects on cell proliferation and viability that don't seem related to vasodilation. What could be the cause?
Answer: This is a critical issue likely caused by this compound's well-documented "off-target" effect as a potent inhibitor of nucleoside transport.[1]
-
Mechanism: this compound strongly inhibits the uptake of nucleosides like uridine in many cell types.[1]
-
Confounding Effect: In cell-based assays, particularly with rapidly dividing cells or those dependent on salvaged nucleosides, this inhibition can lead to cytotoxicity or cytostasis, confounding the interpretation of results related to its primary vasodilator mechanism. The sensitivity to this effect varies significantly between cell lines.[1]
Question: How can I design my experiment to control for the off-target inhibition of nucleoside transport?
Answer: To isolate the effects of this compound related to vasodilation from those related to nucleoside transport, several controls are essential.
-
Nucleoside Supplementation: The most direct control is to run a parallel experiment where the cell culture medium is supplemented with nucleosides (e.g., uridine, hypoxanthine). If the observed effect on viability is absent in the supplemented group, it is likely due to nucleoside transport inhibition.
-
Use Resistant Cell Lines: If possible, use cell lines that have been documented to have low sensitivity to nucleoside transport inhibitors.[1]
-
Active Comparator: Compare the effects of this compound with another vasodilator that does not inhibit nucleoside transport. This helps differentiate class-specific (vasodilation) effects from compound-specific (off-target) effects.
Question: I'm seeing different physiological effects at different concentrations in my animal studies. How do I select the correct dose?
Answer: this compound exhibits significant dose-dependent effects, which is a major potential confounder in in vivo research.
-
Low Doses (e.g., 0.25 mg/kg in cats): At lower concentrations, this compound can increase myocardial blood flow without significantly impacting systemic blood pressure or cardiac contractility.[2]
-
Higher Doses (e.g., 0.5-1.0 mg/kg in cats): At higher concentrations, it can cause a decrease in systemic arterial blood pressure and reduce myocardial contractility.[2]
To mitigate this, you must perform a thorough dose-response study to establish a therapeutic window for your desired effect. If you are studying coronary vasodilation, for instance, using a dose that also induces systemic hypotension will confound your results.
Quantitative Data Summary
Table 1: Summary of Dose-Dependent Effects of this compound
| Parameter | Low Dose Effect (0.25 mg/kg) | High Dose Effect (0.5-1.0 mg/kg) | Species | Citation |
| Myocardial Blood Flow | Markedly Increased | - | Cat | [2] |
| Systemic Arterial BP | No significant effect | Decreased | Cat | [2] |
| Myocardial Contractility | No significant effect | Decreased | Cat | [2] |
| Heart Rate | No significant effect | - | - | [3] |
Table 2: IC50 Values for this compound-Induced Inhibition of Uridine Transport
| Cell Type | IC50 Value Range | Citation |
| Human Erythrocytes | 5-30 nM | [1] |
| S49 and P388 Mouse Leukemia Cells | 5-30 nM | [1] |
| Chinese Hamster Ovary (CHO) Cells | >1 µM | [1] |
| Novikoff Rat Hepatoma Cells | >1 µM | [1] |
Visualizing Experimental Logic and Pathways
Diagrams
References
Hexobendine experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving Hexobendine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a vasodilating agent that also functions as a potent inhibitor of nucleoside transport.[1] Its primary mechanisms of action include:
-
Vasodilation: It dilates cerebral and coronary arteries.
-
Nucleoside Transport Inhibition: It strongly inhibits the transport of nucleosides like uridine across cell membranes.[1] This is achieved by interacting with equilibrative nucleoside transporters (ENTs).
Q2: What are the key experimental applications of this compound?
A2: this compound is primarily used in research to:
-
Study vasodilation and its underlying physiological mechanisms.
-
Investigate the role of nucleoside transport in various cellular processes.
-
Explore its potential as a therapeutic agent in conditions related to blood flow and nucleoside metabolism.
Q3: How should I prepare a stock solution of this compound?
A3: For most in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. To avoid precipitation when diluting into aqueous buffers or cell culture media, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous solution. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Powder: Store the solid form of this compound at -20°C.
Troubleshooting Guides
Cellular Assays (e.g., Nucleoside Uptake Inhibition)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to mitigate edge effects. |
| No or weak inhibitory effect of this compound | Incorrect concentration, degraded compound, or low expression of nucleoside transporters in the chosen cell line. | Verify the concentration calculations and the integrity of the this compound stock solution. Confirm that the cell line used expresses the target nucleoside transporters at a sufficient level. |
| High background signal | Non-specific binding of the radiolabeled nucleoside to the cells or plate. | Increase the number of wash steps after incubation. Consider using a blocking agent in your wash buffer. |
| Cell death or morphological changes | Cytotoxicity of this compound at the tested concentrations or solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. Ensure the final DMSO concentration is below 0.5%. |
Vasodilation Assays (e.g., Isolated Artery Experiments)
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weak vasodilation response | Damaged endothelium of the isolated artery, or loss of tissue viability. | Handle the arterial rings carefully during preparation to preserve the endothelium. Ensure continuous oxygenation and maintenance of physiological temperature in the organ bath. |
| High variability between different arterial preparations | Biological variability between animals or different arterial segments. | Standardize the dissection and mounting procedures. Use arteries from the same anatomical location and from animals of the same age and strain. |
| Tachyphylaxis (diminishing response with repeated application) | Desensitization of the signaling pathway. | Allow for a sufficient washout period between cumulative additions of this compound to allow the tissue to return to baseline. |
| Precipitation of this compound in the organ bath | Low solubility in the physiological buffer. | Prepare fresh, concentrated stock solutions and ensure thorough mixing upon dilution into the buffer. If solubility issues persist, consider the use of a co-solvent, ensuring it does not affect vascular reactivity. |
Experimental Protocols
Protocol 1: Nucleoside Transport Inhibition Assay
This protocol provides a general framework for assessing the inhibition of uridine uptake by this compound in a selected cell line.
1. Cell Preparation:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
On the day of the assay, wash the cells twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (or vehicle control) in the physiological buffer.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled uridine (e.g., [3H]-uridine) to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at room temperature or 37°C. The optimal time should be determined in preliminary experiments to ensure measurements are within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold physiological buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
| Parameter | Example Value | Considerations |
| Cell Line | S49, P388, L1210 mouse leukemia cells[1] | Choice of cell line will depend on the specific nucleoside transporters being investigated. |
| [3H]-Uridine Concentration | 500 µM[1] | Should be close to the Km of the transporter for accurate IC50 determination. |
| This compound Concentration Range | 1 nM - 100 µM | A wide range is recommended to generate a complete dose-response curve. |
| Incubation Time | 2 seconds (for erythrocytes)[1] - 5 minutes | Should be short enough to measure the initial rate of transport. |
Protocol 2: Ex Vivo Vasodilation Assay
This protocol describes a general method for evaluating the vasodilatory effect of this compound on isolated arterial rings.
1. Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery) and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
2. Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the artery).
3. Vasoconstriction and Endothelial Integrity Check:
-
Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable contraction plateau is reached, add a known endothelium-dependent vasodilator (e.g., acetylcholine) to confirm the integrity of the endothelium. A relaxation of >80% is generally considered indicative of a healthy endothelium.
-
Wash the rings several times with fresh buffer and allow them to return to the baseline tension.
4. This compound-Induced Vasodilation:
-
Pre-constrict the arterial rings again with the same vasoconstrictor.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in tension until a maximal relaxation response is observed.
5. Data Analysis:
-
Express the relaxation response at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound's dual action.
Caption: Experimental workflow for a nucleoside uptake inhibition assay.
References
Common pitfalls to avoid when working with Hexobendine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls when working with Hexobendine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of nucleoside transport, which leads to a block in the cellular uptake of adenosine.[1][2][3] This inhibition of adenosine reuptake increases the extracellular concentration of adenosine, which can then activate adenosine receptors. Additionally, this compound has been shown to be a vasodilator of cerebral and coronary arteries. It is important to note that this compound does not inhibit enzymes involved in adenosine metabolism, such as adenosine deaminase.[2]
Q2: In what experimental systems has this compound been used?
This compound has been utilized in a variety of experimental systems, both in vitro and in vivo. It has been studied for its effects on:
-
Adenosine and uridine uptake in human and rat erythrocytes.[1][2][3][4]
-
Nucleoside transport in various cancer cell lines, including S49, P388, L1210, Chinese hamster ovary (CHO), and Novikoff rat hepatoma cells.[4]
-
Myocardial and cerebral blood flow and metabolism.
-
The function and metabolism of isolated, perfused rat hearts.
Q3: What are the known off-target effects of this compound?
While primarily known as a nucleoside transport inhibitor, researchers should be aware of potential off-target effects. One study on rabbit duodenum found that this compound, at concentrations that inhibit adenosine accumulation, did not potentiate inhibitory responses to intramural nerve stimulation or the application of adenosine, adenosine triphosphate, or phenylephrine.[5] However, a comprehensive off-target binding profile for this compound is not widely available in the public domain. It is always recommended to include appropriate controls in your experiments to account for potential off-target effects.
Q4: How should I prepare a stock solution of this compound?
For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[6] The solid compound should be dissolved completely in the solvent. It is crucial to use a final DMSO concentration in your cell culture medium that is non-toxic to your cells, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.[6][7]
Q5: What are the recommended storage conditions for this compound and its stock solutions?
Solid this compound should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[8] Aqueous solutions of this compound should be prepared fresh for each experiment and not stored for extended periods.[9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Potential Cause: Cell health and passage number.
-
Troubleshooting Tip: Ensure that your cells are healthy, in the exponential growth phase, and within a consistent, low passage number range for all experiments. Cellular responses to drugs can change with increasing passage number.
-
-
Potential Cause: Inconsistent cell seeding.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell growth and drug exposure. Use a consistent seeding density across all wells and experiments.[7]
-
-
Potential Cause: Mycoplasma contamination.
-
Troubleshooting Tip: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Potential Cause: Poor solubility in aqueous media.
-
Troubleshooting Tip: this compound, like many organic compounds, has limited solubility in aqueous solutions. When diluting your DMSO stock solution into your cell culture medium or buffer, ensure thorough mixing. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to your cells.[7] If precipitation persists, you may need to optimize the final DMSO concentration or consider using a different solvent system if compatible with your assay.
-
Issue 3: High background or low signal-to-noise ratio in adenosine uptake assays.
-
Potential Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Optimize incubation times, temperature, and the concentration of radiolabeled adenosine. Ensure that the washing steps are sufficient to remove unincorporated radiolabel without dislodging the cells.
-
-
Potential Cause: Non-specific binding.
-
Troubleshooting Tip: Include appropriate controls to determine the level of non-specific binding of the radiolabeled substrate. This can be achieved by adding a high concentration of a known potent inhibitor of adenosine transport.
-
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₄N₂O₁₀[10] |
| Molecular Weight | 592.7 g/mol [10] |
| CAS Number | 54-03-5[11] |
Table 2: IC₅₀ Values for Uridine Transport Inhibition by this compound
| Cell Line | IC₅₀ (nM) |
| Human Erythrocytes | 5 - 30[4] |
| S49 Mouse Lymphoma | 5 - 30[4] |
| P388 Mouse Leukemia | 5 - 30[4] |
| L1210 Mouse Leukemia | > 1000[4] |
| Chinese Hamster Ovary (CHO) | > 1000[4] |
| Novikoff Rat Hepatoma | > 1000[4] |
Experimental Protocols
Protocol: Cellular Adenosine Uptake Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of adenosine uptake in cultured cells by this compound.
Materials:
-
Cultured cells known to express adenosine transporters
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
DMSO
-
Radiolabeled adenosine (e.g., [³H]-adenosine)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the assay buffer (e.g., PBS or serum-free medium). Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Pre-incubation: Wash the cell monolayer with warm assay buffer. Pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled adenosine to each well to initiate the uptake. The final concentration of radiolabeled adenosine should be optimized for your cell type.
-
Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of adenosine uptake for your specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Inhibition of adenosine uptake by this compound.
Caption: Workflow for an adenosine uptake inhibition assay.
References
- 1. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some effects of dipyridamole, this compound and lidoflazine on inhibitory processes in rabbit duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound | C30H44N2O10 | CID 5777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Validation & Comparative
A Comparative Guide to Adenosine Uptake Inhibition: Hexobendine vs. Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent adenosine uptake inhibitors, hexobendine and dipyridamole. By examining their mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation, this document serves as a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics targeting adenosine transport.
Introduction to Adenosine Uptake Inhibition
Adenosine is a critical signaling nucleoside that plays a pivotal role in numerous physiological processes, including vasodilation, inflammation, and neurotransmission. Its extracellular concentration is tightly regulated by a family of membrane proteins known as equilibrative nucleoside transporters (ENTs), primarily ENT1 and ENT2. By inhibiting these transporters, compounds like this compound and dipyridamole can effectively increase the local concentration of adenosine, thereby potentiating its physiological effects. This mechanism is of significant interest in the context of cardiovascular diseases and other conditions where enhanced adenosine signaling is beneficial.
Comparative Analysis of Inhibitory Potency
Both this compound and dipyridamole are potent inhibitors of adenosine uptake. The following table summarizes the available quantitative data on their inhibitory activities against the key equilibrative nucleoside transporters, ENT1 and ENT2. It is important to note that the majority of early studies on this compound focused on its effects in human erythrocytes, where ENT1 is the predominant nucleoside transporter. For the purpose of this comparison, the inhibition of uridine transport in erythrocytes is considered a reliable surrogate for ENT1 inhibition, as both nucleosides share this transport pathway.
| Compound | Target Transporter | Cell Type/System | Measured Activity | Value | Reference(s) |
| This compound | ENT1 (Uridine Transport) | Human Erythrocytes | IC50 | 5-30 nM | [1] |
| Dipyridamole | ENT1 | Human Erythrocytes | IC50 (Uridine Transport) | ~20 nM | [2] |
| ENT1 | Stably expressed in PK15 cells | IC50 | 5.0 ± 0.9 nM | ||
| ENT1 | - | Ki | 8.18 nM | [3] | |
| ENT2 | Stably expressed in PK15 cells | IC50 | 356 ± 13 nM | ||
| ENT2 | - | Ki | 6.2 µM | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., transport rate) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Lower values for both IC50 and Ki indicate higher potency.
Mechanism of Action and Signaling Pathway
This compound and dipyridamole exert their effects by directly blocking the channel of equilibrative nucleoside transporters, preventing the influx of extracellular adenosine into the cell. This leads to an accumulation of adenosine in the extracellular space, where it can then bind to and activate its G protein-coupled receptors (A1, A2A, A2B, and A3). The activation of these receptors triggers various downstream signaling cascades, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[5][6]
Experimental Protocols
The following is a detailed methodology for a representative radiolabeled adenosine uptake inhibition assay in isolated human erythrocytes, a common system for studying ENT1 inhibitors.
Objective: To determine the inhibitory potency (IC50) of this compound and dipyridamole on adenosine uptake into human erythrocytes.
Materials:
-
Freshly collected human whole blood with anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
[³H]-Adenosine (radiolabeled tracer).
-
Unlabeled adenosine.
-
This compound and dipyridamole stock solutions in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail.
-
Microcentrifuge tubes.
-
Liquid scintillation counter.
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining red blood cell pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.
-
Resuspend the final erythrocyte pellet in PBS to a desired hematocrit (e.g., 10%).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound and dipyridamole in PBS.
-
In microcentrifuge tubes, add a fixed volume of the erythrocyte suspension.
-
Add varying concentrations of the inhibitors (this compound or dipyridamole) or vehicle control to the tubes.
-
Pre-incubate the mixtures for 10 minutes at room temperature.
-
-
Uptake Measurement:
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-adenosine and unlabeled adenosine to each tube.
-
Incubate for a short, defined period (e.g., 30 seconds) at room temperature to measure the initial rate of uptake.
-
Terminate the uptake by adding a large volume of ice-cold PBS containing a high concentration of an unlabeled nucleoside transport inhibitor (e.g., NBMPR) to rapidly stop the transport process.
-
Immediately centrifuge the tubes at high speed (e.g., 14,000 x g) for 1 minute to pellet the erythrocytes.
-
-
Quantification:
-
Carefully aspirate the supernatant.
-
Lyse the erythrocyte pellet with a suitable lysis buffer or water.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of adenosine uptake inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
Both this compound and dipyridamole are highly effective inhibitors of adenosine uptake, with a primary mechanism of action centered on the blockade of equilibrative nucleoside transporters. The available data suggests that both compounds exhibit potent inhibitory activity against ENT1 in the low nanomolar range. Dipyridamole has been more extensively characterized against different ENT subtypes and demonstrates a preference for ENT1 over ENT2. While direct comparative studies of this compound against isolated ENT1 and ENT2 are less common, its strong inhibition of nucleoside transport in erythrocytes confirms its efficacy as an ENT1 inhibitor. The choice between these two compounds for research or therapeutic development may depend on the specific application, desired selectivity profile, and other pharmacological properties. The experimental protocol outlined in this guide provides a robust framework for the continued investigation and comparison of these and other novel adenosine uptake inhibitors.
References
- 1. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport and metabolism of adenosine in human erythrocytes: effect of transport inhibitors and regulation by phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipyridamole | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hexobendine and Dilazep: A Guide for Researchers
This guide provides a detailed comparative analysis of Hexobendine and Dilazep, two drugs known for their vasodilatory and antiplatelet properties. Both compounds primarily function as adenosine uptake inhibitors, thereby increasing the extracellular concentration of adenosine and potentiating its physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
Mechanism of Action
The principal mechanism of action for both this compound and Dilazep is the inhibition of equilibrative nucleoside transporter 1 (ENT1), a membrane protein responsible for the transport of nucleosides, including adenosine, across the cell membrane. By blocking ENT1, these drugs prevent the reuptake of adenosine from the interstitial fluid into cells, leading to an accumulation of extracellular adenosine.[1][2][3]
This elevated extracellular adenosine concentration enhances the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The activation of these receptors, particularly the A2A receptor on vascular smooth muscle cells and platelets, triggers downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation.[4][5]
Interestingly, some evidence suggests that Dilazep may also possess a secondary mechanism of action as a calcium channel blocker, contributing to its vasodilatory effects.[6] This dual mechanism could differentiate its pharmacological profile from that of this compound.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and Dilazep, focusing on their potency as inhibitors of nucleoside transport. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Inhibition of Uridine Transport (as a surrogate for Adenosine Uptake)
| Compound | Cell Type | IC50 (nM) | Reference |
| Dilazep | Human erythrocytes | 5 - 30 | [1] |
| S49 mouse leukemia cells | 5 - 30 | [1] | |
| P388 mouse leukemia cells | 5 - 30 | [1] | |
| CHO cells | > 1000 | [1] | |
| Novikoff rat hepatoma cells | > 1000 | [1] | |
| This compound | Human erythrocytes | 5 - 30 | [1] |
| S49 mouse leukemia cells | 5 - 30 | [1] | |
| P388 mouse leukemia cells | 5 - 30 | [1] | |
| CHO cells | > 1000 | [1] | |
| Novikoff rat hepatoma cells | > 1000 | [1] |
Table 2: Inhibition of [14C]Adenosine Uptake
| Compound | Tissue/Cell Type | Concentration for Inhibition | Reference |
| Dilazep | Guinea pig jejunum (blood side) | Effective inhibitor | [2] |
| This compound | Guinea pig jejunum (blood side) | Effective inhibitor | [2] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathway for both this compound and Dilazep, as well as the potential secondary pathway for Dilazep.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the activity of this compound and Dilazep.
Detailed Experimental Protocols
Adenosine Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and Dilazep on adenosine uptake in a cellular model.
Materials:
-
Cell line (e.g., human erythrocytes, HeLa cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Radiolabeled adenosine (e.g., [3H]adenosine)
-
This compound and Dilazep stock solutions
-
Ice-cold stop solution (e.g., PBS with a high concentration of a non-radiolabeled nucleoside transport inhibitor like dipyridamole)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Microplate (24- or 96-well)
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells like erythrocytes, wash and resuspend them in an appropriate buffer. For adherent cells, seed them in microplates and allow them to attach overnight.
-
Pre-incubation: Wash the cells with PBS. Add buffer containing various concentrations of this compound, Dilazep, or vehicle control to the wells. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: Add radiolabeled adenosine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of adenosine uptake.
-
Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold stop solution to halt any further transport.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each drug concentration compared to the vehicle control. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7][8]
Ex Vivo Vasodilation Assay (Rat Aortic Rings)
Objective: To evaluate the vasodilatory effects of this compound and Dilazep on isolated rat aortic rings pre-contracted with an agonist.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (or other vasoconstrictor agonist)
-
This compound and Dilazep stock solutions
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15 minutes.
-
Viability and Endothelium Integrity Check: Assess the viability of the rings by inducing a contraction with KCl (e.g., 60 mM). After washing, check the integrity of the endothelium by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
-
Pre-contraction: After a washout period, induce a stable contraction in the aortic rings with phenylephrine.
-
Drug Administration: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or Dilazep to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension. The relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
Data Analysis: Construct cumulative concentration-response curves for the vasodilatory effects of each drug. Calculate the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).[9][10][11][12][13]
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound and Dilazep on platelet aggregation induced by an agonist.
Materials:
-
Fresh human whole blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., adenosine diphosphate (ADP), collagen)
-
This compound and Dilazep stock solutions
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation (maximum light transmission) and PRP to set the 0% aggregation (minimum light transmission) in the aggregometer.
-
Incubation: Pipette PRP into cuvettes with a stir bar and place them in the aggregometer at 37°C. Add different concentrations of this compound, Dilazep, or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Induction of Aggregation: Add the platelet agonist (e.g., ADP) to the cuvettes to induce aggregation.
-
Measurement: Record the change in light transmission for several minutes to monitor the aggregation process.
-
Data Analysis: The maximum aggregation for each concentration is determined. Calculate the percentage of inhibition of platelet aggregation for each drug concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[14][15][16][17][18]
Conclusion
This compound and Dilazep are potent inhibitors of adenosine uptake, leading to vasodilation and antiplatelet effects. The available in vitro data suggests they have comparable potencies in inhibiting nucleoside transport in several cell lines. A key differentiator may be the potential secondary calcium channel blocking activity of Dilazep, which warrants further investigation. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the nuanced differences in their pharmacological profiles. Such studies will be invaluable for the research and development of novel cardiovascular therapies.
References
- 1. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound, dipyridamole, dilazep, lidoflazine, inosine and purine riboside on adenosine uptake by the isolated epithelium of guinea pig jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reprocell.com [reprocell.com]
- 11. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Emulsions Inhibit Labetalol-Induced Vasodilation in the Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. diagnostica.cz [diagnostica.cz]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Validating the Vasodilatory Effects of Hexobendine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo vasodilatory effects of Hexobendine with other relevant vasodilators, supported by available experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the pharmacological profile of this compound.
Introduction to this compound
This compound is a coronary vasodilator that has been studied for its potential therapeutic effects in conditions related to myocardial ischemia. Its primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes, thereby increasing the local concentration of endogenous adenosine in the bloodstream.[1] Adenosine, a potent vasodilator, then acts on its receptors in the vascular smooth muscle to elicit a vasodilatory response.
Comparative Analysis of Vasodilatory Effects
While direct in vivo comparative studies quantifying the vasodilatory effects of this compound against other vasodilators are limited in publicly available literature, this guide synthesizes findings from individual studies to provide a comparative perspective. Dipyridamole, another inhibitor of adenosine uptake, and Adenosine itself are used as key comparators due to their mechanistic similarities and established clinical use.
Quantitative Data on Vasodilatory Effects
The following table summarizes the in vivo effects of this compound, Dipyridamole, and Adenosine on coronary blood flow. It is important to note that the data for this compound is qualitative, as the primary study found described the effect as a "marked increase" without providing specific quantitative values.[1] Data for Dipyridamole and Adenosine are derived from separate studies in canines and humans, respectively, and are presented to offer a benchmark for adenosine-mediated vasodilation.
| Drug | Species | Dosage | Change in Coronary Blood Flow | Reference |
| This compound | Cat | 0.25 mg/kg | Markedly increased | [1] |
| Dipyridamole | Dog | 0.25 mg/kg (intravenous) | Endocardial/Epicardial flow ratio decreased from 0.70 to 0.36 | [2] |
| Dipyridamole | Human | 0.5 mg/kg (intravenous) | 172% increase over baseline in coronary sinus flow | [3] |
| Adenosine | Human | 140 µg/kg/min (intravenous) | - | [4] |
Note: The data presented are from different studies and species, which limits direct comparison. The effect of Dipyridamole on the endocardial/epicardial flow ratio indicates a redistribution of blood flow, which can be a consequence of vasodilation in the presence of coronary stenosis.[2]
Hemodynamic Effects
The systemic hemodynamic effects of vasodilators are a critical aspect of their pharmacological profile. The following table compares the effects of this compound, Dipyridamole, and Adenosine on systemic arterial blood pressure and heart rate.
| Drug | Species | Dosage | Effect on Systemic Arterial Blood Pressure | Effect on Heart Rate | Reference |
| This compound | Cat | 0.25 mg/kg | No significant influence | Not specified | [1] |
| This compound | Cat | 0.5 and 1.0 mg/kg | Decreased | Not specified | [1] |
| Dipyridamole | Human | 0.142 mg/kg/min | -5 +/- 10 mm Hg change | 8 +/- 7 beats/min increase | [5] |
| Adenosine | Human | 140 µg/kg/min | -12 +/- 11 mm Hg change | 18 +/- 10 beats/min increase | [5] |
Experimental Protocols
In Vivo Measurement of Myocardial Blood Flow using the Heat Clearance Technique (as described for this compound)
This protocol is based on the methodology described in the in vivo study of this compound's effects in cats.[1]
Principle: The heat clearance technique measures blood flow based on the principle of thermal convection. A heated thermistor probe is placed in the tissue of interest (myocardium). The rate at which heat is dissipated from the probe is proportional to the local blood flow.
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Cats are anesthetized, and artificial respiration is maintained.
-
Surgical Preparation: A thoracotomy is performed to expose the heart.
-
Probe Placement: Specially designed heat clearance probes are inserted into the myocardium of the left ventricle.
-
Hemodynamic Monitoring: The femoral artery is cannulated for continuous blood pressure recording, and the femoral vein is cannulated for intravenous drug administration.
-
Baseline Measurement: Stable baseline recordings of myocardial blood flow and systemic arterial blood pressure are obtained.
-
Drug Administration: this compound is administered intravenously at the desired dose.
-
Data Acquisition: Myocardial blood flow and arterial blood pressure are continuously monitored and recorded to observe the effects of the drug over time.
Signaling Pathways
This compound-Induced Vasodilation
This compound's primary mechanism is the inhibition of the equilibrative nucleoside transporter 1 (ENT1) on erythrocytes. This leads to an increase in extracellular adenosine concentration. Adenosine then activates A2A and A2B receptors on vascular smooth muscle and endothelial cells, initiating a signaling cascade that results in vasodilation.[1]
Adenosine A2A Receptor-Mediated Vasodilation
The activation of the A2A adenosine receptor, a Gs protein-coupled receptor, is a key step in the vasodilatory response. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), which ultimately causes smooth muscle relaxation.
Conclusion
References
- 1. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dipyridamole and aminophylline on hemodynamics, regional myocardial blood flow and thallium-201 washout in the setting of a critical coronary stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of systemic versus intracoronary dipyridamole on coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic responses and adverse effects associated with adenosine and dipyridamole pharmacologic stress testing: a comparison in 2,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between dipyridamole and adenosine as pharmacologic coronary vasodilators in detection of coronary artery disease with thallium 201 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Hexobendine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Hexobendine and two key alternatives, Dipyridamole and Papaverine. All three compounds are recognized for their vasodilatory effects, which are primarily achieved through the modulation of intracellular signaling pathways involving adenosine and cyclic nucleotides. This document aims to offer an objective comparison of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways and workflows.
Core Mechanisms of Action: A Comparative Overview
The primary mechanisms of action for this compound, Dipyridamole, and Papaverine revolve around two key cellular processes: the inhibition of adenosine uptake and the inhibition of phosphodiesterase (PDE) enzymes.
-
This compound: The principal mechanism of action attributed to this compound is the inhibition of adenosine uptake by various cells, including erythrocytes. By blocking the transport of adenosine into cells, this compound increases the extracellular concentration of this nucleoside, leading to enhanced activation of adenosine receptors and subsequent downstream effects such as vasodilation.[1] While its inhibitory effect on adenosine uptake is well-documented, specific quantitative data on its potency (e.g., IC50 values) and its effects on phosphodiesterase subtypes are not as readily available in publicly accessible literature.
-
Dipyridamole: Dipyridamole exhibits a dual mechanism of action. It is a potent inhibitor of adenosine uptake , primarily through the blockade of equilibrative nucleoside transporters (ENTs), particularly ENT1.[2] Additionally, Dipyridamole acts as a non-selective phosphodiesterase (PDE) inhibitor , preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This leads to an accumulation of these second messengers, which in turn mediate various cellular responses, including vasodilation and inhibition of platelet aggregation.
-
Papaverine: Papaverine, an opium alkaloid, primarily functions as a phosphodiesterase inhibitor , with a notable selectivity for the PDE10A subtype.[3] By inhibiting PDE, Papaverine increases intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation. While its primary mechanism is PDE inhibition, some evidence also suggests that Papaverine may interfere with adenosine uptake, although this is considered a secondary effect.[4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of Dipyridamole and Papaverine against adenosine uptake and various phosphodiesterase subtypes. As noted, specific IC50 values for this compound are not widely reported in the available literature, which presents a limitation for direct quantitative comparison.
Table 1: Inhibition of Adenosine Uptake
| Compound | Target | IC50 / Ki | Species/Cell Type | Reference |
| Dipyridamole | ENT1 | Ki: 48 nM | Human Erythrocytes | [5] |
| ENT2 | Ki: 6.2 µM | Human Erythrocytes | [5] | |
| This compound | Adenosine Uptake | Data not available | Rat Erythrocytes | [1] |
| Papaverine | Adenosine Uptake | Data not available | Guinea-pig Atria | [4] |
Table 2: Inhibition of Phosphodiesterase (PDE) Subtypes
| Compound | PDE Subtype | IC50 | Reference |
| Dipyridamole | PDE5 | 0.9 µM | [6] |
| PDE6 | 0.38 µM | [6] | |
| PDE8 | 4.5 µM | [6] | |
| PDE10 | 0.45 µM | [6] | |
| PDE11 | 0.37 µM | [6] | |
| Papaverine | PDE10A | 19 nM | |
| PDE3A | 284 nM | ||
| This compound | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used to validate them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound and alternatives.
Caption: Experimental workflow for adenosine uptake assay.
Caption: Experimental workflow for PDE activity assay.
Experimental Protocols
In Vitro Adenosine Uptake Assay in Human Erythrocytes
This protocol is a generalized procedure for measuring the inhibition of adenosine uptake in human erythrocytes, a common method for evaluating compounds like this compound and Dipyridamole.
1. Materials:
-
Freshly collected human whole blood with anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Adenosine uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
[³H]-Adenosine (radiolabeled).
-
Test compounds (this compound, Dipyridamole, Papaverine) at various concentrations.
-
Stop solution (e.g., ice-cold PBS containing a high concentration of an adenosine uptake inhibitor like dipyridamole or NBMPR).
-
Scintillation cocktail and vials.
-
Centrifuge, water bath, scintillation counter.
2. Procedure:
-
Erythrocyte Isolation: Centrifuge whole blood to separate erythrocytes from plasma and buffy coat. Wash the erythrocyte pellet multiple times with cold PBS.
-
Cell Suspension: Resuspend the washed erythrocytes in adenosine uptake buffer to a defined hematocrit (e.g., 10%).
-
Inhibitor Pre-incubation: Pre-incubate aliquots of the erythrocyte suspension with varying concentrations of the test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Initiate adenosine uptake by adding a known concentration of [³H]-Adenosine to the cell suspensions.
-
Uptake Incubation: Allow the uptake to proceed for a short, defined period (e.g., 30 seconds) at 37°C.
-
Uptake Termination: Terminate the reaction by adding an excess of ice-cold stop solution. This rapidly halts the transport process and removes extracellular radiolabel.
-
Cell Lysis and Measurement: Immediately centrifuge the samples to pellet the erythrocytes. Aspirate the supernatant and lyse the cell pellet. Add a scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of adenosine uptake for each condition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for measuring the inhibitory activity of compounds against specific PDE isozymes.
1. Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE4D, PDE5A, PDE10A).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrates).
-
5'-Nucleotidase (from Crotalus atrox venom).
-
Anion-exchange resin (e.g., Dowex AG1-X8).
-
Test compounds (Dipyridamole, Papaverine) at various concentrations.
-
Scintillation cocktail and vials.
-
Microplate, incubator, scintillation counter.
2. Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified PDE enzyme, and varying concentrations of the test compound or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: Add 5'-nucleotidase to the reaction mixture and incubate to convert the product of the PDE reaction ([³H]-AMP or [³H]-GMP) to its corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation of Substrate and Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will pass through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PDE activity for each condition. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound, Dipyridamole, and Papaverine share the common therapeutic effect of vasodilation, achieved through overlapping yet distinct molecular mechanisms. Dipyridamole demonstrates a clear dual action by potently inhibiting both adenosine uptake and phosphodiesterases. Papaverine is a potent phosphodiesterase inhibitor with a preference for PDE10A, and also exhibits some activity on adenosine uptake. This compound is primarily characterized as an adenosine uptake inhibitor.
A significant gap in the publicly available data is the lack of specific IC50 values for this compound's inhibition of adenosine uptake and its potential effects on various PDE subtypes. This limits a direct and comprehensive quantitative comparison with Dipyridamole and Papaverine. Further research to quantify these parameters for this compound would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts in this area. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of coronary vasodilation with intravenous dipyridamole and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative aspects of nitrobenzylthioinosine and dipyridamole inhibition of adenosine accumulation in rat and guinea pig synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexobendine and Other Coronary Vasodilators for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the performance and mechanisms of key coronary vasodilators, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of Hexobendine with other prominent coronary vasodilators, including Dipyridamole, Nitroglycerin, and Calcium Channel Blockers. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology by offering a clear, data-driven analysis of these compounds.
Mechanism of Action: A Comparative Overview
The primary coronary vasodilators discussed herein achieve their effects through distinct molecular pathways, ultimately leading to the relaxation of vascular smooth muscle and an increase in coronary blood flow.
This compound and Dipyridamole , both pyrimidopyrimidine derivatives, primarily exert their vasodilatory effects by inhibiting the cellular uptake of adenosine.[1] This leads to an accumulation of endogenous adenosine in the interstitial fluid, which then activates adenosine receptors on vascular smooth muscle cells, triggering a signaling cascade that results in vasodilation.
Nitroglycerin , a well-established organic nitrate, serves as a prodrug for nitric oxide (NO). Through enzymatic conversion, it releases NO, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, culminating in vasodilation.[2] At lower, more pharmacologically relevant concentrations, Nitroglycerin's vasodilatory effect may also be mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway.[3]
Calcium Channel Blockers (CCBs) , such as Nifedipine, Verapamil, and Diltiazem, represent a distinct class of vasodilators. Their mechanism involves the direct blockade of L-type voltage-gated calcium channels in the cell membranes of vascular smooth muscle.[4] By inhibiting the influx of calcium ions, which are essential for muscle contraction, CCBs induce relaxation and vasodilation.[4]
Quantitative Comparison of Vasodilatory Effects
The following tables summarize quantitative data from various experimental studies, providing a comparative view of the vasodilatory potency of this compound, Dipyridamole, and Nitroglycerin.
| Drug | Species/Model | Dose/Concentration | Parameter Measured | Result | Citation |
| This compound | Cat (in vivo) | 0.25 mg/kg | Myocardial Blood Flow | Markedly increased | [5] |
| Dipyridamole | Human (in vivo) | 20 mg (i.v. bolus) | Total Coronary Flow | 51% increase | [3] |
| Human (in vivo) | 0.5 mg/kg (i.v.) | Coronary Sinus Flow | 172% increase over baseline | [6] | |
| Dog (in vivo) | 0.08 mg/kg/min (i.v.) | Coronary Blood Flow (non-stenosed) | Doubled | [7] | |
| Nitroglycerin | Human (in vivo) | 150 µg (intracoronary) | Proximal Coronary Artery Diameter | 9% increase | [2] |
| Human (in vivo) | 150 µg (intracoronary) | Middle Coronary Artery Diameter | 19% increase | [2] | |
| Human (in vivo) | 150 µg (intracoronary) | Distal Coronary Artery Diameter | 34% increase | [2] | |
| Human (in vivo) | 150 µg (intracoronary) | Small Coronary Artery (0.4-1.0 mm) Diameter | 54% increase | [2] |
Note: Direct comparative studies involving this compound with identical methodologies to the other listed vasodilators are limited in the publicly available literature. The data for this compound indicates a significant effect, though a precise percentage increase was not specified in the cited study.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies from key experiments cited in this guide.
In Vivo Measurement of Myocardial Blood Flow in Cats (this compound)
-
Animal Model: Adult cats anesthetized with pentobarbitone sodium.
-
Procedure: A heat clearance technique was employed to measure myocardial blood flow. This method involves the placement of a heated thermistor probe in the myocardium. The rate at which heat is dissipated from the probe is proportional to the local blood flow.
-
Drug Administration: this compound was administered intravenously at a dose of 0.25 mg/kg.
-
Data Acquisition: Myocardial blood flow was recorded continuously before and after drug administration. The effects were observed for approximately 45 minutes.
-
Citation: [5]
In Vivo Measurement of Coronary Blood Flow in Humans (Dipyridamole)
-
Study Population: Patients with and without coronary artery disease.
-
Procedure: Coronary sinus and great cardiac vein blood flows were determined using a continuous thermodilution technique. This involves the infusion of a cold saline indicator into the coronary sinus and measuring the resultant temperature change downstream to calculate flow.
-
Drug Administration: Dipyridamole was administered as an intravenous bolus of 20 mg or an infusion of 0.5 mg/kg.
-
Data Acquisition: Blood flow measurements were taken at baseline and at various time points (e.g., 1, 3, 5, 10, and 15 minutes) following drug administration.
Quantitative Coronary Angiography in Humans (Nitroglycerin)
-
Study Population: Patients undergoing diagnostic coronary angiography.
-
Procedure: Coronary artery angiograms were recorded before and after the administration of Nitroglycerin. A magnification angiographic technique was utilized for precise measurement of coronary artery diameters.
-
Drug Administration: Nitroglycerin was infused into the left main coronary artery at increasing doses of 5, 50, 150, and 250 micrograms.
-
Data Analysis: The diameters of various segments of the coronary arteries (left main, proximal, middle, distal, collateral-filled, and small arteries) were measured from the angiograms.
-
Citation: [2]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed coronary vasodilators.
Caption: Signaling pathway for this compound and Dipyridamole.
Caption: Primary signaling pathway for Nitroglycerin.
Caption: Signaling pathway for Calcium Channel Blockers.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effects of coronary vasodilators in an in vivo animal model.
Caption: In vivo experimental workflow for vasodilator assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of calcium channel blockers on the coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of intravenous dipyridamole on regional coronary hemodynamics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers in cardiovascular pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of intravenous dipyridamole on regional coronary blood flow with 1-vessel coronary artery disease: evidence against coronary steal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of dipyridamole on transmural blood flow gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Hexobendine vs. other nucleoside transport inhibitors
A Comparative Guide to the Efficacy of Hexobendine and Other Nucleoside Transport Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleoside transport inhibitors is critical for advancing therapeutic strategies in areas such as cardiovascular disease and oncology. This guide provides a detailed comparison of this compound against other prominent nucleoside transport inhibitors, including Dipyridamole, Dilazep, and Nitrobenzylthioinosine (NBMPR), supported by experimental data.
Introduction to Nucleoside Transport Inhibitors
Nucleoside transporters are integral membrane proteins that facilitate the movement of nucleosides across cell membranes, playing a crucial role in nucleoside salvage pathways and the modulation of extracellular adenosine levels.[1][2] By inhibiting these transporters, compounds like this compound can increase the extracellular concentration of adenosine, a potent signaling molecule with cardioprotective and immunomodulatory effects.[3][4][5] This guide focuses on the comparative efficacy of this compound and other key inhibitors in blocking nucleoside transport.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the inhibitory potency of this compound, Dipyridamole, Dilazep, and NBMPR on nucleoside transport and their interaction with the high-affinity NBMPR binding site on equilibrative nucleoside transporter 1 (ENT1).
Table 1: Inhibition of Uridine Transport
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | Human Erythrocytes | 5-30 | [6] |
| S49 Mouse Leukemia | 5-30 | [6] | |
| P388 Mouse Leukemia | 5-30 | [6] | |
| CHO (Chinese Hamster Ovary) | >1000 | [6] | |
| Novikoff Rat Hepatoma | >1000 | [6] | |
| Dipyridamole | Human Erythrocytes | ~50 | [7] |
| HeLa Cells | ~50 | [7] | |
| Mouse Cells | 150-250 | [7] | |
| Rat Cells | 500-1000 | [7] | |
| Dilazep | Human Erythrocytes | ~5 | [7] |
| HeLa Cells | ~5 | [7] | |
| Mouse Cells | ~50 | [7] | |
| Rat Cells | ~100 | [7] | |
| NBMPR | HeLa Cells | 0.4-8 | [8] |
| (ENT1 inhibition) |
Table 2: Inhibition of [³H]-NBMPR Binding
| Inhibitor | Cell/Tissue Type | Ki (nM) | Reference |
| This compound | Guinea Pig Heart | ~10-100 (Potency order suggests) | [2] |
| Dipyridamole | Guinea Pig Lung Membranes | ~2 (apparent KD) | [9] |
| hENT1 | 48 | [8] | |
| Dilazep | hENT1 | 19 | [8] |
| NBMPR | hENT1 | (High-affinity binding) | [8] |
Experimental Protocols
Uridine Transport Inhibition Assay
This protocol outlines a method for determining the inhibitory potency of compounds on nucleoside transport by measuring the uptake of radiolabeled uridine.
a. Cell Culture:
-
Culture selected cell lines (e.g., HeLa, S49, human erythrocytes) in appropriate media and conditions to achieve exponential growth.
-
Harvest and wash cells, resuspending them in a transport buffer (e.g., phosphate-buffered saline with glucose).
b. Inhibition Assay:
-
Pre-incubate cell suspensions with varying concentrations of the test inhibitor (this compound, Dipyridamole, etc.) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate uridine uptake by adding a solution containing a fixed concentration of [³H]-uridine.
-
After a short incubation period (e.g., 1-5 minutes), terminate the transport process by adding an ice-cold stop solution containing a high concentration of a non-radiolabeled nucleoside (e.g., uridine or NBMPR) to prevent further uptake and efflux.
-
Rapidly separate the cells from the radioactive medium by centrifugation through a layer of oil or by filtration through a membrane filter.[10]
c. Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control group without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Competitive [³H]-NBMPR Binding Assay
This protocol is used to assess the affinity of inhibitors for the high-affinity NBMPR binding site on ENT1.
a. Membrane Preparation:
-
Prepare cell membranes from cultured cells or tissues by homogenization and differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane preparation in a binding buffer.
b. Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of [³H]-NBMPR and varying concentrations of the competing inhibitor (this compound, Dipyridamole, etc.).
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled NBMPR.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.[11]
c. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Signaling Pathway and Experimental Workflow
Adenosine Signaling Pathway
Nucleoside transport inhibitors increase the extracellular concentration of adenosine, which then activates G-protein coupled adenosine receptors (A1, A2A, A2B, A3), leading to various downstream effects, including cardioprotection and immune modulation.[1][3]
Caption: Adenosine signaling pathway modulated by nucleoside transport inhibitors.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing nucleoside transport inhibitors.
Caption: Workflow for nucleoside transport inhibitor screening and validation.
Conclusion
This compound demonstrates potent inhibition of nucleoside transport, with efficacy comparable to Dilazep in sensitive cell lines.[6] However, its potency is significantly lower than Dipyridamole and especially NBMPR, which is a high-affinity ligand for ENT1. The choice of inhibitor for research or therapeutic development will depend on the desired potency, selectivity, and the specific cellular or physiological context. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of these and other novel nucleoside transport inhibitors.
References
- 1. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 3. Targeting myocardial equilibrative nucleoside transporter ENT1 provides cardioprotection by enhancing myeloid Adora2b signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in sensitivity of nucleoside transport in erythrocytes and cultured cells to inhibition by nitrobenzylthioinosine, dipyridamole, dilazep and lidoflazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]dipyridamole binding to nucleoside transporters from guinea-pig and rat lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Reproducibility of Hexobendine's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Hexobendine across various cell lines, with a focus on its reproducibility and mechanism of action. Data is presented to compare its performance with alternative nucleoside transport inhibitors, supported by detailed experimental protocols and visualizations of key cellular pathways and workflows.
Introduction
This compound is a potent coronary vasodilator that also exhibits inhibitory effects on nucleoside transport in mammalian cells. Its primary mechanism of action involves the blockade of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are crucial for the cellular uptake of purine and pyrimidine nucleosides. This inhibition of nucleoside transport can lead to a variety of cellular effects, including altered signaling pathways and cytotoxicity, making it a compound of interest in various research areas, including cancer biology and cardiovascular physiology. The reproducibility of these effects, however, can vary significantly across different cell lines due to inherent biological differences. This guide aims to provide a clear comparison of this compound's performance and elucidate the factors contributing to its variable effects.
Data Presentation
Table 1: Comparative Inhibition of Uridine Transport by this compound in Various Cell Lines
| Cell Line | Organism | Cell Type | IC50 (Uridine Transport Inhibition) |
| Human Erythrocytes | Human | Red Blood Cell | 5-30 nM[1] |
| S49 | Mouse | Leukemia | 5-30 nM[1] |
| P388 | Mouse | Leukemia | 5-30 nM[1] |
| L1210 | Mouse | Leukemia | Not specified, but strongly inhibited[1] |
| CHO (Chinese Hamster Ovary) | Hamster | Ovary | > 1 µM[1] |
| Novikoff | Rat | Hepatoma | > 1 µM[1] |
Table 2: Comparative Cytotoxicity of this compound and Alternatives
| Compound | Cell Line | Organism | IC50 (Growth Inhibition/Cytotoxicity) |
| This compound | Various Cell Lines | - | ≥ 100 µM[1] |
| Dipyridamole | Various Cell Lines | - | 15-40 µM[1] |
| Dipyridamole | HEp-2 | Human | IC50 of cisplatin reduced by 25-82% in the presence of 10-30 µM Dipyridamole[2] |
| Dilazep | Not specified | - | Not specified in the provided results |
Table 3: Comparative Inhibition of Equilibrative Nucleoside Transporters (ENTs) by Alternatives
| Compound | Transporter | Inhibition Constant (Ki) | IC50 |
| Dipyridamole | hENT1 | 8.18 nM | 144.8 nM |
| Dilazep | hENT1 | 19 nM | Not specified in the provided results |
| Dipyridamole | hENT2 | 6.2 µM | Not specified in the provided results |
| Dilazep | hENT2 | 134 µM | Not specified in the provided results |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Adenosine Uptake Assay
This protocol measures the inhibition of adenosine uptake into cells.
Materials:
-
Cell line of interest (e.g., U937 human histiocytic lymphoma cells)
-
[3H]-Adenosine (radiolabeled)
-
Modified Tris buffer (pH 7.4)
-
Test compounds (this compound, Dipyridamole, etc.)
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/well in the modified Tris buffer.
-
Pre-incubation: Pre-incubate the cells with the test compound or vehicle at room temperature for 20 minutes.
-
Adenosine Addition: Add 10 nM [3H]-Adenosine to each well and incubate for an additional 2 minutes.
-
Uptake Termination: Stop the uptake by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [3H]-Adenosine uptake relative to a control inhibitor (e.g., NBTI).
Mandatory Visualization
Caption: Mechanism of this compound-mediated inhibition of adenosine transport.
Caption: A typical workflow for determining the cytotoxicity of a compound in vitro.
Caption: Signaling consequences following the inhibition of ENT1.
Discussion
The reproducibility of this compound's effects is highly dependent on the cell line being investigated. As demonstrated in Table 1, there is a significant variation in the sensitivity of uridine transport to this compound inhibition. Human erythrocytes and murine leukemia cell lines (S49, P388) are highly sensitive, with IC50 values in the nanomolar range, while CHO and Novikoff rat hepatoma cells are considerably more resistant.[1] This variability is likely due to differences in the expression levels and subtypes of equilibrative nucleoside transporters (ENT1 and ENT2) on the cell surface.
In terms of cytotoxicity, this compound generally shows a lower potency compared to other nucleoside transport inhibitors like dipyridamole.[1] The higher IC50 values for growth inhibition suggest that while this compound is an effective inhibitor of nucleoside transport, its direct cytotoxic effects may be less pronounced or require higher concentrations.
The primary mechanism of action for this compound is the inhibition of ENT1 and ENT2. These transporters are responsible for the bidirectional movement of nucleosides across the plasma membrane. By blocking these transporters, this compound increases the extracellular concentration of adenosine. This elevated extracellular adenosine can then activate adenosine receptors, leading to a range of physiological responses, including vasodilation and anti-inflammatory effects. Furthermore, inhibition of ENT1 has been linked to the modulation of AMPK signaling, which plays a crucial role in cellular energy homeostasis.[3][4]
When comparing this compound to alternatives like dipyridamole and dilazep, it is evident that all three compounds are potent inhibitors of ENT1. However, their selectivity for ENT2 varies, which may contribute to differences in their overall cellular effects. For instance, dipyridamole is a more potent inhibitor of ENT2 than dilazep.
Conclusion
The effects of this compound, particularly its inhibition of nucleoside transport, are well-documented but exhibit significant cell line-dependent variability. This highlights the importance of careful cell line selection and characterization in studies involving this compound. While this compound is a potent inhibitor of ENT1, its cytotoxic effects appear to be less pronounced than those of some alternative nucleoside transport inhibitors. The downstream consequences of ENT inhibition by this compound are complex, involving the modulation of adenosine signaling and cellular energy metabolism. Further research is warranted to fully elucidate the differential responses to this compound in various cell types and to explore its therapeutic potential.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dipyridamole increases the cytotoxicity of cisplatin in human larynx cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equilibrative nucleoside transporter 1 inhibition rescues energy dysfunction and pathology in a model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrative nucleoside transporter 1 inhibition rescues energy dysfunction and pathology in a model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Hexobendine's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hexobendine's target specificity, focusing on its primary mechanism as an adenosine uptake inhibitor. The performance of this compound is compared with other well-established adenosine uptake inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Comparative Analysis of Adenosine Uptake Inhibitors
This compound's primary pharmacological effect is the inhibition of adenosine uptake into cells, particularly erythrocytes and endothelial cells. This action increases the extracellular concentration of adenosine, leading to vasodilation and other physiological effects. To validate the specificity of this compound, its inhibitory potency is compared with other known inhibitors of equilibrative nucleoside transporters (ENTs), the primary proteins responsible for adenosine uptake.
Data Presentation
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and its alternatives against adenosine uptake. It is important to note that while this compound has been qualitatively described as a considerable inhibitor of adenosine uptake, specific quantitative data such as IC50 or Ki values were not available in the public domain resources accessed for this guide.
| Compound | Primary Target(s) | IC50 / Ki (ENT1) | IC50 / Ki (ENT2) | Off-Target Profile |
| This compound | Adenosine Transporters | Data not available | Data not available | Not reported to be a significant phosphodiesterase (PDE) inhibitor. |
| Dipyridamole | Adenosine Transporters, PDEs | 4-48 nM (Ki) | ~4 µM (Ki) | Non-selective inhibitor of various phosphodiesterases. |
| Dilazep | Adenosine Transporters | ~4 nM (Ki) | ~1.5 µM (Ki) | Primarily targets adenosine transporters. |
| Nitrobenzylthioinosine (NBTI) | Adenosine Transporters | 0.1-1 nM (Ki) | > 1 µM (Ki) | Highly selective for ENT1. |
Experimental Protocols
To validate the inhibitory effects of this compound and other compounds on adenosine uptake, a radiolabeled substrate uptake assay is commonly employed.
In Vitro Adenosine Uptake Inhibition Assay in Human Erythrocytes
Objective: To quantify the inhibitory potency of a test compound on adenosine uptake in human red blood cells.
Materials:
-
Freshly isolated human erythrocytes
-
[³H]-adenosine (radiolabeled substrate)
-
Test compounds (this compound, Dipyridamole, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
Stop solution (e.g., ice-cold PBS containing a high concentration of a non-radiolabeled adenosine uptake inhibitor like NBTI)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Preparation: Isolate human erythrocytes from whole blood by centrifugation and wash them multiple times with the assay buffer to remove plasma and other blood components. Resuspend the erythrocytes to a known concentration in the assay buffer.
-
Assay Setup: In a multi-well plate, add a fixed volume of the erythrocyte suspension to each well.
-
Compound Incubation: Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor like Dipyridamole).
-
Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [³H]-adenosine to each well. The final concentration of adenosine should be close to its Km for the transporter to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by adding an excess volume of ice-cold stop solution to each well. This rapidly halts the transport of [³H]-adenosine.
-
Separation: Quickly separate the erythrocytes from the assay medium. This is typically done by centrifugation through a layer of silicone oil, which separates the cells from the aqueous medium.
-
Lysis and Scintillation Counting: Lyse the pelleted erythrocytes and add a scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of adenosine uptake) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Adenosine Signaling Pathway
The following diagram illustrates the signaling pathway initiated by extracellular adenosine. This compound's mechanism of action is to increase the availability of adenosine to bind to its receptors by blocking its reuptake into cells.
Caption: Adenosine signaling and the inhibitory action of this compound.
Experimental Workflow for Target Specificity Validation
This diagram outlines a general workflow for validating the specificity of a drug candidate like this compound.
Caption: A generalized workflow for validating drug-target specificity.
A Comparative Analysis of Hexobendine and Other Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphodiesterase Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By regulating the levels of these cyclic nucleotides, PDEs influence a vast array of physiological processes, including cardiovascular function, inflammation, smooth muscle relaxation, and neuronal signaling. The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.
Phosphodiesterase inhibitors are a broad class of drugs that block the activity of one or more PDE enzymes. By preventing the degradation of cAMP and/or cGMP, these inhibitors amplify the signaling pathways mediated by these second messengers. This mechanism of action has led to their successful application in treating a variety of conditions, such as cardiovascular diseases, erectile dysfunction, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.[1][2]
Hexobendine: An Overview
This compound is a coronary vasodilator that has been used in the treatment of angina pectoris. Its primary mechanism of action is believed to be the inhibition of adenosine uptake into red blood cells and endothelial cells, leading to increased extracellular adenosine concentrations.[3][4] This elevation in adenosine levels contributes to its vasodilatory effects on coronary blood vessels.
While some older literature suggests a potential for phosphodiesterase inhibition, specific quantitative data, such as IC50 or Ki values for this compound against different PDE isoforms, are not available in the current body of scientific research. Therefore, a direct quantitative comparison of its PDE inhibitory potency and selectivity with other well-characterized inhibitors is not feasible at this time. Studies on this compound have primarily focused on its effects on myocardial blood flow and contractility.[3]
Comparative Analysis of Phosphodiesterase Inhibitors
To provide a framework for comparison, this section details the properties of several well-established PDE inhibitors, categorized by their selectivity. The following tables summarize their inhibitory potency (IC50 values) against various PDE families. It is important to note that IC50 values can vary between studies depending on the experimental conditions, such as substrate concentration and enzyme source.[5]
Non-Selective and Broad-Spectrum PDE Inhibitors
These inhibitors act on multiple PDE families.
| Inhibitor | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) | PDE6 (IC50) | PDE10 (IC50) | PDE11 (IC50) |
| Dipyridamole | - | - | - | - | 0.9 µM | 0.38 µM | 0.45 µM | 0.37 µM |
| Theophylline | - | - | - | - | - | - | - | - |
Note: Specific IC50 values for Theophylline across all PDE families are not consistently reported in a comparative format, but it is recognized as a non-selective inhibitor.[6][7][8][9] Dipyridamole also acts as an adenosine transport inhibitor.[10][11][12]
PDE3 Selective Inhibitors
These inhibitors primarily target the PDE3 family, which is crucial in regulating cardiac contractility and vascular smooth muscle tone.
| Inhibitor | PDE3A (IC50) |
| Cilostazol | 0.2 µM |
Cilostazol is a potent PDE3A inhibitor used in the treatment of intermittent claudication.[13][14][15]
PDE4 Selective Inhibitors
PDE4 inhibitors are primarily involved in modulating inflammatory responses and are used in the treatment of inflammatory diseases like COPD and psoriasis.
| Inhibitor | PDE4 (IC50) | PDE4B (IC50) | PDE4D (IC50) |
| Roflumilast | 0.11 nM | 0.84 nM | 0.68 nM |
Roflumilast is a highly potent and selective PDE4 inhibitor.[2][16][17][18][19]
PDE5 Selective Inhibitors
PDE5 inhibitors are widely known for their efficacy in treating erectile dysfunction and pulmonary arterial hypertension by enhancing cGMP-mediated signaling.
| Inhibitor | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) | PDE6 (IC50) |
| Sildenafil | >8500 nM | >8500 nM | >8500 nM | >8500 nM | 3.5 nM | 33 nM |
| Tadalafil | - | - | - | - | 1-5 nM | 5100 nM |
| Vardenafil | 180 nM | >1000 nM | >1000 nM | >1000 nM | 0.7 nM | 11 nM |
Sildenafil, Tadalafil, and Vardenafil exhibit high potency and selectivity for PDE5.[1][5][20][21][22][23][24][25][26][27]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of phosphodiesterases leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn activate downstream effectors such as protein kinases. The following diagrams illustrate the general signaling pathways affected by PDE inhibitors.
Caption: General cAMP signaling pathway and the role of phosphodiesterase.
Caption: General cGMP signaling pathway and the role of PDE5.
Experimental Workflow for PDE Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of a PDE inhibitor.
Caption: Workflow for determining the IC50 of a PDE inhibitor.
Experimental Protocols
General Phosphodiesterase Activity Assay (Radiolabeled Method)
This protocol is a widely used method for determining PDE activity and the inhibitory potency of compounds.
Materials:
-
Purified PDE enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Radiolabeled substrate (e.g., [3H]cAMP or [3H]cGMP)
-
Unlabeled substrate (cAMP or cGMP)
-
Test inhibitor compound
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a known concentration of purified PDE enzyme, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the radiolabeled substrate (mixed with unlabeled substrate to achieve the desired final concentration).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by boiling the mixture for 1-2 minutes.
-
Conversion to Nucleoside: Cool the samples and add snake venom nucleotidase to convert the product of the PDE reaction (e.g., [3H]5'-AMP) to its corresponding nucleoside (e.g., [3H]adenosine). Incubate at 30°C for 10-15 minutes.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed substrate ([3H]cAMP) will bind to the resin, while the uncharged nucleoside product ([3H]adenosine) will pass through.
-
Quantification: Collect the eluate containing the [3H]adenosine, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[14][17][21][22][23]
Fluorescence Polarization (FP) Assay for PDE Activity
This is a high-throughput, homogeneous assay method for measuring PDE activity.[1][3][13][16][20]
Principle: The assay utilizes a fluorescently labeled substrate (e.g., fluorescein-cAMP). In its cyclic form, the small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by a PDE to fluorescein-AMP, the product binds to a specific binding agent (e.g., anti-AMP antibody or a metal-ion-based binder), forming a larger complex. This larger complex rotates more slowly, leading to an increase in fluorescence polarization. Inhibitors of PDE will prevent the hydrolysis of the substrate, thus keeping the fluorescence polarization low.
Materials:
-
Purified PDE enzyme
-
Assay buffer
-
Fluorescently labeled substrate (e.g., fluorescein-cAMP)
-
Binding agent for the hydrolyzed product
-
Test inhibitor compound
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In a microplate, add the PDE enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Initiation and Incubation: Add the fluorescently labeled substrate to initiate the reaction. Incubate at room temperature for a specified time.
-
Detection: Add the binding agent to the wells.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: A decrease in the fluorescence polarization signal corresponds to the inhibition of PDE activity. Calculate the IC50 value as described in the radioassay method.
Conclusion
While this compound has been utilized for its cardiovascular effects, its primary mechanism appears to be the inhibition of adenosine uptake rather than direct, potent inhibition of phosphodiesterases. A lack of quantitative data on its PDE inhibitory profile prevents a direct comparison with other well-established PDE inhibitors. This guide provides a comparative framework based on the available data for a range of selective and non-selective PDE inhibitors, highlighting their potencies and the signaling pathways they modulate. The detailed experimental protocols offer a foundation for researchers to characterize and compare the activity of these and other novel compounds in the field of drug discovery.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition and stimulation of photoreceptor phosphodiesterases by dipyridamole and M&B 22,948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [en.bio-protocol.org]
- 16. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 21. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Inhibition of phosphodiesterases leads to prevention of the mitochondrial permeability transition pore opening and reperfusion injury in cardiac H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexobendine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Hexobendine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound and its dihydrochloride salt.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 54-03-5 | - |
| Molecular Formula | C₃₀H₄₄N₂O₁₀ | - |
| Molecular Weight | 592.68 g/mol | - |
| Chemical Name | This compound Dihydrochloride | - |
| CAS Number | 50-62-4 | [1][2] |
| Molecular Formula | C₃₀H₄₆Cl₂N₂O₁₀ | [1] |
| Molecular Weight | 665.6 g/mol | [1] |
| Hazard Statement | H412: Harmful to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Storage | Store at 2-8°C. | [1] |
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
2.0 Waste Segregation and Collection
2.1. Aqueous Waste: 2.1.1. Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. 2.1.2. The container label should include: "Hazardous Waste," "this compound Waste," the concentration, and the hazard pictogram for environmental toxicity. 2.1.3. Do not mix with other incompatible chemical waste.
2.2. Solid Waste: 2.2.1. Collect any solid this compound waste, contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials in a separate, sealed, and clearly labeled solid waste container. 2.2.2. The container label should include: "Hazardous Solid Waste," "this compound Contaminated Debris," and the hazard pictogram for environmental toxicity.
2.3. Empty Containers: 2.3.1. Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol or water). 2.3.2. Collect the rinsate as aqueous this compound waste. 2.3.3. Deface the original label on the empty container and dispose of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
3.0 Storage of Waste
3.1. Store this compound waste containers in a designated and well-ventilated satellite accumulation area. 3.2. Ensure containers are tightly sealed to prevent leaks or spills. 3.3. Store away from incompatible materials.
4.0 Disposal
4.1. Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. 4.2. Provide the waste manifest with accurate information about the contents of the waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for Hexobendine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel compounds like Hexobendine are paramount. As an investigational drug, comprehensive safety data may not always be publicly available. This guide provides essential, immediate safety and logistical information for handling this compound, adopting a conservative approach that prioritizes personnel safety in the absence of a formal Safety Data Sheet (SDS). The following procedural, step-by-step guidance is based on best practices for managing investigational compounds with unknown hazard profiles.
Essential Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it is prudent to treat it as a potent compound. The following table outlines the recommended PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields and a full-face shield- NIOSH-approved N95 or higher respirator | High potential for aerosolization and inhalation of fine particles. Double gloving provides an extra layer of protection against dermal exposure. A full-face shield protects the entire face from splashes. |
| Solution Preparation and Handling | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Work within a certified chemical fume hood | Reduces the risk of splashes and dermal exposure. A chemical fume hood is essential to control vapor and aerosol exposure. |
| General Laboratory Operations (Post-solution) | - Standard lab coat- Single pair of nitrile gloves- ANSI Z87.1 certified safety glasses | Standard precautions for handling chemical solutions where the risk of splashing is minimal. |
| Waste Disposal | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields | Handling of potentially contaminated waste materials requires a high level of protection to prevent secondary exposure. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensure safety and maintain the integrity of the research. The following plan outlines the key steps for handling this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open. Isolate the package in a designated area and contact the supplier for instructions.
-
Documentation: Log the receipt of the compound, including the date, quantity, and lot number, in a dedicated chemical inventory system.
-
Storage: Store this compound in a clearly labeled, sealed, and dedicated secondary container in a secure, well-ventilated, and access-restricted area. The storage temperature should be as recommended by the supplier.
Preparation and Handling
-
Designated Area: All handling of solid this compound and initial solution preparation should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize exposure.
-
Weighing: Use a dedicated set of weighing tools or ensure thorough cleaning after use. Weigh the smallest amount necessary for the experiment.
-
Solution Preparation: Add the solvent to the weighed this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
Experimental Use
-
Labeling: All containers with this compound solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transport: When moving solutions, use a secondary container to prevent spills.
Decontamination and Cleaning
-
Surfaces: All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical properties of this compound. In the absence of specific data, a multi-step cleaning process involving a surfactant-based cleaner followed by a solvent in which this compound is soluble is recommended.
-
PPE Removal: Remove PPE in a designated area, starting with the outer gloves, followed by the lab coat, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Dispose of as "potent compound" waste through a licensed hazardous waste disposal company. |
| Contaminated Labware (disposable) | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Dispose of as "potent compound" contaminated waste. |
| Contaminated Labware (reusable) | - Decontaminate using the established procedure before washing and reuse. |
| Aqueous Waste Solutions | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Dispose of through the institution's chemical waste program. |
| Contaminated PPE | - Collect in a dedicated, labeled, and sealed hazardous waste bag.- Dispose of as "potent compound" contaminated waste. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagrams illustrate the key workflows.
Caption: High-level workflow for handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
